molecular formula C9H13ClN2 B6307390 2-Phenylpropanimidamide hydrochloride CAS No. 78622-24-9

2-Phenylpropanimidamide hydrochloride

Cat. No.: B6307390
CAS No.: 78622-24-9
M. Wt: 184.66 g/mol
InChI Key: KGLNZYLXTBENKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpropanimidamide hydrochloride (CAS 153973-14-9) is a chemical compound for research and development purposes. It is supplied with a purity of 95% or higher. Researchers can note that this compound should not be confused with phenylpropanolamine hydrochloride, a different sympathomimetic agent previously used as a decongestant and appetite suppressant but withdrawn from many markets due to safety concerns . This product is labeled for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLNZYLXTBENKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Phenylpropanimidamide Hydrochloride: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpropanimidamide hydrochloride (CAS: 78622-24-9) is a highly versatile amidine salt utilized extensively in organic synthesis and medicinal chemistry. As a bifunctional electrophile/nucleophile, it serves as a critical building block for the construction of nitrogen-rich heterocycles, including pyrimidines, imidazoles, and triazines. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via the Pinner reaction, and explores its downstream applications in the development of novel therapeutics.

Physicochemical Profile

Understanding the baseline properties of this compound is essential for predicting its solubility, reactivity, and stability during complex synthetic workflows. The hydrochloride salt form is preferred over the free base due to its enhanced stability against hydrolysis and improved handling characteristics[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Registry Number 78622-24-9
Base Compound CAS 761353-05-3
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Physical State Solid / Crystalline Powder
Storage Conditions 2-8°C, strictly desiccated

Synthesis Methodology: The Pinner Reaction

While modern metal-catalyzed cross-couplings exist, the Pinner Reaction remains the gold standard for synthesizing amidines from nitriles due to its scalability and atom economy[2]. The synthesis of this compound begins with 2-phenylpropanenitrile and proceeds through a highly reactive imidate intermediate (the Pinner salt)[3].

Table 2: Comparative Amidine Synthesis Methodologies

MethodKey ReagentsCatalyst / PromoterTemp (°C)Time (h)Typical Yield
Pinner Reaction Nitrile, EtOH, NH₃Dry HCl (gas)0 to 4012 - 2470 - 85%
Thioamide Route Thioamide, AmineHgCl₂0 to RT1 - 2460 - 80%
Cu-Catalyzed Nitrile, AmineCuCl, 2,2'-bipyridine1001550 - 75%
Mechanistic Workflow

PinnerWorkflow Nitrile 2-Phenylpropanenitrile (Starting Material) PinnerSalt Ethyl 2-phenylpropanimidate HCl (Pinner Salt) Nitrile->PinnerSalt Anhydrous EtOH Dry HCl (g), 0-5°C Amidine 2-Phenylpropanimidamide HCl (Target Product) PinnerSalt->Amidine NH3/EtOH RT, 6-12h

Workflow for the Pinner Reaction synthesis of 2-Phenylpropanimidamide HCl.
Step-by-Step Protocol & Causality Analysis

As an Application Scientist, I emphasize that successful amidine synthesis relies entirely on strict environmental control. The following protocol is designed as a self-validating system.

Step 1: Formation of the Pinner Salt (Ethyl 2-phenylpropanimidate hydrochloride)

  • Preparation: Dissolve 1.0 equivalent of 2-phenylpropanenitrile in 1.5 equivalents of strictly anhydrous ethanol within a dry, multi-neck round-bottom flask.

  • Causality of Anhydrous Conditions: The exclusion of water is non-negotiable. Even trace moisture will irreversibly hydrolyze the highly electrophilic Pinner salt into an ethyl ester, permanently capping the yield[2].

  • Acid Catalysis: Cool the reaction vessel to 0-5°C using an ice bath. Begin bubbling dry hydrogen chloride (HCl) gas through the solution.

  • Causality of Temperature Control: The protonation of the nitrile and subsequent nucleophilic attack by ethanol is highly exothermic. If the temperature exceeds 10°C, the Pinner salt will undergo thermal decomposition into amides and alkyl chlorides[2].

  • Self-Validation Checkpoint: The reaction validates itself visually. As the solution reaches HCl saturation, a dense white crystalline precipitate (the Pinner salt) will crash out of the solution. Analytically, an IR spectrum of an aliquot will show the complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the emergence of a strong iminium (C=N⁺) stretch at ~1650 cm⁻¹.

Step 2: Aminolysis to the Amidine

  • Reaction: Isolate the Pinner salt via filtration under a nitrogen atmosphere. Immediately suspend it in cold, anhydrous ethanol and introduce an excess of ethanolic ammonia (NH₃).

  • Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The ammonia acts as a nucleophile, displacing the ethoxy leaving group.

  • Self-Validation Checkpoint: The reaction's progress can be tracked visually. The suspended Pinner salt will gradually dissolve as it reacts, followed by the precipitation of a new solid: ammonium chloride (NH₄Cl), a byproduct of the amidation[2].

Step 3: Purification and Quality Control

  • The NH₄Cl Problem: Residual NH₄Cl is a notorious contaminant in base-catalyzed amidine syntheses, often interfering with downstream pharmaceutical coupling reactions[4].

  • Resolution: Filter the reaction mixture to remove the bulk of the NH₄Cl. Concentrate the filtrate under reduced pressure. To achieve pharmaceutical-grade purity (>98%), dissolve the crude product in a minimal amount of alcohol and pass it through a macroporous adsorption resin. This specifically traps the remaining inorganic salts[4].

  • Final Validation: Perform an ash test on the dried this compound. A successful purification will yield an ash content of <0.5%[4].

Applications in Medicinal Chemistry

This compound is highly prized in drug discovery because the amidine moiety (C(=NH)NH₂) is a privileged pharmacophore and an ideal precursor for cyclization reactions.

Applications Amidine 2-Phenylpropanimidamide HCl Pyrimidines Pyrimidines (e.g., 5-HT2C Agonists) Amidine->Pyrimidines + 1,3-Dicarbonyls Base-catalyzed cyclization Imidazoles Imidazoles (e.g., NMDA Antagonists) Amidine->Imidazoles + α-Haloketones Condensation Triazines Triazines (e.g., Kinase Inhibitors) Amidine->Triazines + Dicyandiamide Thermal cyclization

Divergent synthesis of heterocyclic pharmacophores from 2-Phenylpropanimidamide HCl.
Neurological Targets

Amidines derived from phenylpropanenitriles are frequently utilized in the synthesis of Central Nervous System (CNS) therapeutics. For instance, structurally related adamantyl-amidines and phenylpropanimidamides have been investigated for their high binding affinity to the NMDA receptor . These compounds act as antagonists, offering neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative conditions like Alzheimer's disease[5].

Metabolic and Receptor Agonist Targets

Beyond CNS applications, 2-phenylpropanimidamide derivatives are utilized as building blocks to synthesize complex tricyclic fused xanthine compounds. These specific heterocycles have been identified as selective HM74A receptor agonists , which play a critical role in lipid metabolism and the treatment of dyslipidemia[6]. The amidine nitrogen atoms are incorporated directly into the core ring structure during the cyclization phase of the drug's synthesis.

References

  • Organic Chemistry Portal. "Pinner Reaction". Organic Chemistry Portal Name Reactions. URL: [Link]

  • Google Patents. "CN100528836C - Purifying method of high-purity amidine hydrochloride". Google Patents.
  • Google Patents. "WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission". Google Patents.
  • Google Patents. "WO2007017262A1 - Xanthine derivatives as selective hm74a agonists". Google Patents.

Sources

2-Phenylpropanimidamide hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Phenylpropanimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is on the Pinner reaction, a classic and reliable method for converting nitriles into the corresponding imidate hydrochlorides, which are subsequently converted to amidines. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines methods for characterization and analysis. Authored for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure a thorough understanding of the synthesis process.

Introduction

Amidine moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals due to their ability to act as strong bases and engage in hydrogen bonding, often serving as bioisosteres for guanidines or ureas. 2-Phenylpropanimidamide, in its hydrochloride salt form for improved stability and handling, is a key intermediate in the synthesis of various target molecules. Its preparation requires a robust and well-understood synthetic strategy.

The most direct and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2] This two-step process first involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate hydrochloride, commonly known as a Pinner salt.[3] This intermediate is then treated with ammonia to yield the desired amidine hydrochloride.[4][5] This guide will provide an in-depth exploration of this pathway, starting from the readily available precursor, 2-phenylpropanenitrile.

Core Synthesis Pathway: The Pinner Reaction and Subsequent Ammonolysis

The conversion of 2-phenylpropanenitrile to this compound is efficiently achieved in two distinct, sequential steps. The entire process hinges on the initial formation of the Pinner salt intermediate.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the nitrile precursor and proceeding through the key imidate intermediate to the final amidine salt.

G cluster_1 Step 2: Ammonolysis A 2-Phenylpropanenitrile B Ethyl 2-phenylpropanimidate HCl (Pinner Salt Intermediate) A->B C 2-Phenylpropanimidamide HCl (Final Product) B->C  Ammonia (NH₃)  

Caption: Overall two-step synthesis pathway.

Mechanism and Scientific Rationale

Understanding the mechanism of the Pinner reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Pinner Salt Formation The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting intermediate undergoes proton transfer and subsequent stabilization to form the ethyl 2-phenylpropanimidate hydrochloride (Pinner salt).

Pinner_Mechanism Pinner Reaction Mechanism nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + HCl attack R-C(⁺)=N-H protonated_nitrile->attack Resonance alcohol R'-OH intermediate1 R-C(O⁺(H)R')=N-H intermediate2 R-C(OR')=N⁺H₂ intermediate1->intermediate2 Proton Transfer pinner_salt [R-C(OR')=NH₂]⁺ Cl⁻ intermediate2->pinner_salt attackalcohol attackalcohol attackalcohol->intermediate1 Nucleophilic Attack

Caption: Mechanism of Pinner salt formation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water is highly detrimental. Water can act as a competing nucleophile, attacking the protonated nitrile or, more likely, hydrolyzing the Pinner salt intermediate to form an ester, which is a common side product.[3] Therefore, all reagents and solvents must be rigorously dried.

  • Strong Acid Catalyst (HCl gas): A strong acid is required to sufficiently activate the nitrile. Gaseous HCl is ideal as it can be bubbled through the reaction mixture, ensuring an anhydrous environment and driving the reaction forward.

  • Low Temperature: Pinner salts can be thermally unstable.[2] Maintaining low temperatures (e.g., 0°C) during the HCl addition minimizes the potential for degradation or rearrangement of the imidate hydrochloride into an N-alkyl amide and alkyl chloride.[3]

Step 2: Ammonolysis The formed Pinner salt is a reactive electrophile. The addition of ammonia, a potent nucleophile, leads to the displacement of the ethoxy group. A series of proton transfers results in the formation of the highly stable, resonance-stabilized amidinium ion, which crystallizes as the hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • 2-Phenylpropanenitrile (α-Methylbenzyl cyanide)[6][7]

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in anhydrous ethanol)

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Anhydrous HCl gas is highly corrosive and toxic.[8]

  • Ammonia is corrosive and has a pungent odor.

  • 2-Phenylpropanenitrile is harmful if swallowed or in contact with skin.

  • Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Procedure:

Step 1: Synthesis of Ethyl 2-phenylpropanimidate hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.

  • In the flask, prepare a solution of 2-phenylpropanenitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether. The ether is used as a co-solvent to aid in the precipitation of the Pinner salt.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature at 0-5°C.

  • Continue the addition of HCl until the solution is saturated. The Pinner salt will begin to precipitate as a white solid.

  • After saturation, seal the flask and allow it to stand in the cold (e.g., refrigerator at 4°C) for 12-24 hours to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum. Note: Often, the Pinner salt is not isolated and is used directly in the next step.[3]

Step 2: Synthesis of this compound

  • The crude, dried Pinner salt from the previous step is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask and cooled in an ice bath.

  • A solution of ammonia in anhydrous ethanol is prepared by bubbling ammonia gas through cold, anhydrous ethanol.

  • Slowly add the ethanolic ammonia solution (approx. 2-3 eq) to the stirred suspension of the Pinner salt.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the complete conversion of the imidate to the amidine.

  • The reaction mixture will contain the product, this compound, and ammonium chloride as a byproduct.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure this compound.

Characterization and Analysis

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton (CH), the methyl group protons (CH₃), and broad signals for the -NH₂ protons.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons, and the key amidine carbon (C=N).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and aromatic C-H stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base form of the product.

Alternative Synthesis Routes

While the Pinner reaction is the most direct route, other methods for synthesizing amidines exist. These can be considered if the Pinner reaction proves unsuitable for a specific substrate or if alternative starting materials are more accessible.

MethodDescriptionAdvantagesDisadvantages
Pinner Reaction Two-step conversion of a nitrile via an imidate hydrochloride intermediate.[1]Well-established, generally good yields, starts from common nitriles.Requires anhydrous conditions, use of corrosive HCl gas, intermediate can be unstable.[2][3]
Trihaloethyl Imidates Nitriles react with trihaloethanols (e.g., trifluoroethanol) and HCl to form stable imidate intermediates, which then react with amines.[9]Intermediates are often more stable and isolable than traditional Pinner salts.Requires specialized trihaloethanol reagents.
Base-Catalyzed Reaction Direct reaction of a nitrile with an alcohol in the presence of a strong base like sodium methoxide to form a neutral imidate, followed by amination.[10][11]Avoids the use of highly corrosive HCl gas.The equilibrium may not favor the product; generally works better for electron-poor nitriles.
From Amides Conversion of a primary amide (e.g., 2-phenylpropanamide) to an amidine, for instance, through a trimethylaluminium-mediated reaction with an amine.[10]Useful if the corresponding amide is more readily available than the nitrile.Requires organometallic reagents which can be pyrophoric and moisture-sensitive.

Conclusion

The synthesis of this compound is most reliably achieved through the Pinner reaction, followed by ammonolysis of the resulting imidate hydrochloride intermediate. This method, while requiring careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is a robust and well-documented pathway. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can successfully prepare this valuable chemical intermediate for application in further synthetic endeavors.

References

  • Carboximidate - Wikipedia. Available at: [Link]

  • Pinner reaction - Wikipedia. Available at: [Link]

  • US3417122A - Imidate esters and amidines and the salts thereof - Google Patents.
  • Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters - ACS Publications. Available at: [Link]

  • Pinner Reaction - SynArchive. Available at: [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amidines - Organic Chemistry Portal. Available at: [Link]

  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts - Semantic Scholar. Available at: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis from nitriles in the presence of AcCl. - ResearchGate. Available at: [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews. Available at: [Link]

  • Recent Advances in The Synthesis of Aryl Nitrile Compounds | PDF | Cyanide - Scribd. Available at: [Link]

  • Nitrile to Ester - Common Conditions. Available at: [Link]

  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (2S)-2-phenylpropanenitrile | C9H9N | CID 639755 - PubChem - NIH. Available at: [Link]

  • 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem - NIH. Available at: [Link]

Sources

Biological Activity of 2-Phenylpropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph for 2-Phenylpropanimidamide hydrochloride . It is designed for researchers in medicinal chemistry and chemical biology who utilize this compound as a serine protease inhibitor probe, a fragment-based drug discovery (FBDD) scaffold, or a synthetic intermediate for GPCR ligands.

A Technical Guide to Mechanism, Pharmacology, and Experimental Application

Compound Class: Aryl-alkyl-amidine CAS: 16050-68-9 (Free base), 5536-17-4 (Hydrochloride) Synonyms: Hydratropamidine HCl,


-Methylphenylacetamidine, 2-Phenylpropionamidine.

Part 1: Executive Technical Summary

This compound is a small-molecule pharmacophore characterized by a phenyl ring linked to a charged amidine group via a branched ethyl chain. Unlike the rigid inhibitor benzamidine, this compound possesses a flexible alkyl linker and a chiral center (


-methyl), offering unique probing capabilities for enzyme active sites.

Its primary biological utility lies in two domains:

  • Competitive Serine Protease Inhibition: It functions as a reversible, competitive inhibitor of trypsin-like serine proteases (Trypsin, Thrombin, Plasmin). The amidine moiety mimics the guanidinium side chain of Arginine, anchoring the molecule in the S1 specificity pocket.

  • GPCR Ligand Scaffold: It serves as a critical intermediate in the synthesis of selective 5-HT2C agonists and HM74a agonists, acting as a bioisostere for the phenethylamine backbone.

Part 2: Chemical Biology & Mechanism of Action[1]

Mechanism of Protease Inhibition

The biological activity of 2-phenylpropanimidamide is driven by its ability to hijack the catalytic machinery of serine proteases.

  • S1 Pocket Anchoring: The terminal amidine group (

    
    ) is protonated at physiological pH (
    
    
    
    ). This positive charge forms a strong bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.
  • Hydrophobic Interactions: The phenyl ring and the

    
    -methyl group occupy the hydrophobic entrance of the active site (S2/S3 subsites). The flexibility of the ethyl linker allows the phenyl ring to adopt conformations that rigid benzamidine cannot, potentially probing different hydrophobic patches in enzymes like Thrombin.
    
  • Catalytic Triad Blockade: By occupying the S1 pocket, the compound prevents the natural substrate (peptide bond) from aligning with the catalytic triad (Ser195, His57, Asp102), thereby competitively inhibiting hydrolysis.

Antimicrobial & DNA Interaction

Recent studies on related amidine and amidoxime derivatives indicate secondary activity against Gram-negative bacteria (E. coli).

  • Mode of Action: Cationic amidines bind to the minor groove of DNA at AT-rich regions. This binding disrupts DNA replication and transcription.

  • Oxidative Stress: In bacterial models, amidine derivatives have been observed to induce oxidative damage to guanine bases, triggering repair enzymes like Fpg and leading to cell death.

Visualization of Signaling & Inhibition

The following diagram illustrates the competitive inhibition mechanism within the protease active site.

ProteaseInhibition Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Asp-189) Enzyme->S1_Pocket Contains Catalytic_Triad Catalytic Triad (Ser195-His57-Asp102) Enzyme->Catalytic_Triad Contains Substrate Natural Substrate (Arg/Lys Peptide) Substrate->S1_Pocket Targets (Natural) Inhibitor 2-Phenylpropanimidamide (Cationic Amidine) Inhibitor->S1_Pocket Competes for Binding (High Affinity Salt Bridge) Complex Enzyme-Inhibitor Complex (Inactive) Complex->Catalytic_Triad Steric Blockade (Prevents Hydrolysis) S1_Pocket->Complex Stabilizes

Caption: Competitive inhibition mechanism where 2-phenylpropanimidamide displaces the natural substrate by anchoring to Asp-189.

Part 3: Experimental Protocols

Protocol A: Synthesis via Pinner Reaction

For researchers needing to synthesize the hydrochloride salt fresh for biological assays.

Reagents: 2-Phenylpropionitrile, Dry Ethanol, HCl gas, Dry Ether, Ammonia (alcoholic).

  • Imidate Formation:

    • Dissolve 2-phenylpropionitrile (1 eq) in absolute ethanol (1.1 eq).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

    • Seal and store at 4°C for 24-48 hours. The solution will solidify or precipitate the imidate ester hydrochloride.

    • Precipitate with dry ether, filter, and dry under vacuum.

  • Amidine Conversion:

    • Dissolve the imidate ester intermediate in absolute ethanol.

    • Add excess alcoholic ammonia (7N NH3 in MeOH/EtOH).

    • Stir at room temperature for 24 hours.

    • Evaporate solvent. Recrystallize the residue from Ethanol/Ether to yield This compound .

Protocol B: Serine Protease Inhibition Assay (Spectrophotometric)

Objective: Determine the


 or 

of 2-phenylpropanimidamide against Trypsin.

Materials:

  • Bovine Trypsin (Sigma T1426)

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride)

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Inhibitor: 2-Phenylpropanimidamide HCl (Stock 100 mM in water).

Workflow:

  • Preparation: Prepare 1 mM BAPNA solution in buffer. Prepare Trypsin solution (50 µg/mL) in 1 mM HCl (to prevent autolysis).

  • Incubation: In a 96-well plate, add:

    • 150 µL Buffer

    • 20 µL Inhibitor (variable concentrations: 0.1 µM – 1000 µM)

    • 20 µL Trypsin solution

  • Equilibration: Incubate at 25°C for 10 minutes to allow E-I complex formation.

  • Reaction: Add 10 µL BAPNA substrate to initiate reaction.

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    

Part 4: Data Presentation & Comparative Analysis

Table 1: Comparative Activity Profile

CompoundStructure TypeTargetBinding Mode

(Approx)
2-Phenylpropanimidamide Flexible AmidineTrypsin / ThrombinS1 Pocket Anchor + Hydrophobic S210 - 50 µM*
Benzamidine Rigid AmidineTrypsinS1 Pocket Anchor~18 µM
AEBSF Sulfonyl FluorideSerine ProteasesCovalent (Irreversible)Irreversible
Pentamidine Bis-amidineDNA / ProteasesMinor Groove Binder0.1 - 1 µM

*Note:


 values are enzyme-dependent. The 

-methyl group of 2-phenylpropanimidamide may introduce steric clashes in smaller pockets compared to benzamidine, or enhance binding in hydrophobic pockets.
Experimental Workflow Diagram

Workflow Start Start: 2-Phenylpropionitrile Step1 Pinner Reaction (HCl/EtOH) Start->Step1 Imidate Formation Step2 Ammonolysis (NH3/MeOH) Step1->Step2 Amidine Conversion Product 2-Phenylpropanimidamide HCl Step2->Product Crystallization Assay Biological Assay (Protease Inhibition / MIC) Product->Assay Dissolve in Tris Buffer

Caption: Synthesis and application workflow for generating the hydrochloride salt for biological testing.

Part 5: Safety and Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Highly soluble in water and ethanol; insoluble in ether and hexane.

  • Stability: Aqueous solutions are stable at acidic pH (<6). At basic pH (>8), the free base may hydrolyze slowly to the amide or acid over prolonged periods.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases.[1] Journal of Enzyme Inhibition, 12(1), 15-32.

  • Sztanke, K., et al. (2021).[2] The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Materials, 14(24), 7577. Link[3]

  • Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases.[1] European Journal of Biochemistry, 204(2), 433-451. Link

  • Patent WO2008117169A1. (2008). Pyrimido[4,5-d]azepine derivatives as 5-HT2C agonists. (Demonstrates use as intermediate). Link

Sources

2-Phenylpropanimidamide Hydrochloride Structural Analogs: Synthesis, Pharmacological Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-Phenylpropanimidamide hydrochloride (also referred to as 2-phenylpropionamidine hydrochloride) is a highly versatile, amidine-containing building block and active pharmacophore. Structurally, it consists of a chiral 2-phenylpropyl core terminating in an amidine functional group. In modern medicinal chemistry, amidines are frequently deployed as non-classical bioisosteres for carboxylic acids[1]. By replacing the anionic carboxylate with a cationic or neutral amidine/amidoxime, researchers can drastically alter the physicochemical properties of a drug candidate—such as membrane permeability, metabolic stability, and target residence time—while maintaining the spatial geometry required for receptor binding[2].

Beyond its utility as a bioisostere, the 2-phenylpropanimidamide scaffold and its structural analogs have demonstrated profound standalone pharmacological activity, most notably as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists[3]. Furthermore, this compound serves as a critical synthetic intermediate in the development of complex heterocyclic therapeutics, including pyrazolo[3,4-b]pyridine PDE4 inhibitors[4] and pyrimido[4,5-d]azepine 5-HT2C agonists[5].

Physicochemical Profiling & Bioisosterism

The fundamental rationale for converting a carboxylic acid (e.g., phenylpropionic acid) into an amidine analog like 2-phenylpropanimidamide lies in the modulation of the ionization state at physiological pH (7.4)[1]. Carboxylic acids are typically deprotonated and highly polar, which can limit blood-brain barrier (BBB) penetration. Amidines, being strong organic bases, are protonated at physiological pH, but their charge distribution and distinct hydrogen-bonding donor/acceptor profiles often yield superior target engagement in deep hydrophobic pockets, particularly within central nervous system (CNS) targets.

To further tune these properties, researchers often synthesize the N'-hydroxy analog (an amidoxime), which lowers the pKa significantly, resulting in a neutral species at pH 7.4 with excellent passive permeability[6].

Table 1: Physicochemical Comparison of Phenylpropionic Acid and Its Amidine Isosteres
CompoundFunctional GroupMolecular Weight ( g/mol )Estimated pKaPredominant State at pH 7.4Primary Application
Phenylpropionic Acid Carboxylic Acid150.17~4.6Anionic (-1)Baseline reference / NSAID precursor
2-Phenylpropanimidamide Amidine148.21~11.5Cationic (+1)NMDA Antagonism / Heterocycle intermediate
N'-Hydroxy-2-phenylpropanimidamide Amidoxime164.20~5.5Neutral (0)Enhanced BBB penetration / Prodrugs

Data synthesized from structure-property relationship (SPR) assessments of carboxylic acid isosteres[1][2].

Synthetic Methodology: The Garigipati Protocol

The direct conversion of unactivated nitriles to amidines is notoriously difficult due to the poor electrophilicity of the nitrile carbon. To overcome this, the industry standard is the Garigipati reaction , which utilizes a Weinreb-type reagent generated in situ from trimethylaluminum (AlMe₃) and ammonium chloride (NH₄Cl)[7].

Causality of Experimental Choices: Mixing AlMe₃ with NH₄Cl produces methylaluminum amides (e.g., ClAl(Me)NH₂). The Lewis acidic aluminum strongly coordinates to the nitrogen of the starting nitrile (2-phenylpropionitrile), intensely polarizing the C≡N triple bond. This allows the tethered nucleophilic amide to attack the nitrile carbon intramolecularly, forming an intermediate complex that is subsequently hydrolyzed to yield the amidine hydrochloride[8].

Synthesis Nitrile 2-Phenylpropionitrile (Starting Material) Intermediate Methylaluminum Amide Complex Nitrile->Intermediate Toluene, 80°C Reagent AlMe3 + NH4Cl (Garigipati Reagent) Reagent->Intermediate in situ generation Product 2-Phenylpropanimidamide Hydrochloride Intermediate->Product HCl Workup / Quench

Caption: Synthetic workflow for this compound via Garigipati nitrile conversion.

Step-by-Step Self-Validating Protocol

Safety Note: Trimethylaluminum is highly pyrophoric. All operations must be conducted under a strict inert atmosphere (Argon/N₂) using Schlenk techniques.

  • Reagent Preparation: Suspend anhydrous NH₄Cl (5.0 equiv) in anhydrous toluene in a flame-dried, round-bottom flask under Argon.

  • Activation: Cool the suspension to 0°C. Slowly add AlMe₃ (2.0 M in toluene, 5.0 equiv) dropwise.

    • Validation Checkpoint: Observe the evolution of methane gas. Stir at ambient temperature until gas evolution completely ceases (approx. 1–2 hours), indicating the quantitative formation of the active methylaluminum amide reagent.

  • Substrate Addition: Add 2-phenylpropionitrile (also known as alpha-methylphenylacetonitrile) (1.0 equiv) dissolved in a minimal volume of anhydrous toluene.

  • Heating: Heat the reaction mixture to 80°C for 17 to 48 hours.

    • Validation Checkpoint: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via FT-IR or TLC analysis.

  • Quenching & Workup: Cool the mixture to 0°C and carefully quench by pouring it into a vigorously stirred slurry of silica gel in chloroform/methanol. This safely destroys excess aluminum reagents.

  • Isolation: Filter the slurry, wash the filter cake with methanol, and concentrate the filtrate in vacuo. Resuspend the crude residue in methanolic HCl to ensure the product is fully converted to the hydrochloride salt, then precipitate using cold diethyl ether.

  • Characterization: Confirm the structure via ¹H-NMR (look for the distinct amidine N-H broad singlets at ~9.0 ppm in DMSO-d6) and LC-MS (m/z [M+H]⁺ = 149.1)[8][9].

Mechanistic Pharmacology: Selective NMDA Receptor Antagonism

Structural analogs of 2-phenylpropanimidamide, particularly 3-(1-adamantyl)-2-phenylpropanimidamide hydrochloride , have been extensively investigated for the treatment of conditions associated with glutamatergic transmission abnormalities, such as ischemic stroke, traumatic brain injury (TBI), Alzheimer's, and Parkinson's disease[3][9].

The Mechanistic Challenge: Traditional NMDA receptor antagonists (e.g., Ketamine, PCP, Dizocilpine) are highly effective at blocking the massive calcium (Ca²⁺) influx that causes excitotoxic neuronal death. However, they act as non-selective open-channel blockers, leading to severe psychotomimetic side effects (hallucinations, cognitive disturbances)[3].

The Amidine Solution: The incorporation of the bulky, lipophilic adamantyl group onto the 2-phenylpropanimidamide scaffold fundamentally alters the receptor binding kinetics. These analogs exhibit a surprisingly favorable ratio of cortex to cerebellar binding affinity. By selectively targeting specific NMDA receptor subtypes prevalent in regions vulnerable to excitotoxicity, these analogs provide robust neuroprotection without inducing the psychotic states associated with classical antagonists[9].

NMDAPathway Glutamate Glutamate + Glycine (Co-agonists) Receptor NMDA Receptor Complex (Cortex/Cerebellar) Glutamate->Receptor Binds to Subunits CaInflux Massive Ca2+ Influx Receptor->CaInflux Channel Opening Excitotoxicity Excitotoxicity & Cell Death (Stroke, TBI, Neurodegeneration) CaInflux->Excitotoxicity Over-activation Amidine Amidine Analog (e.g., Adamantyl derivative) Amidine->Receptor Selective Antagonism (Blocks Ca2+ pore)

Caption: Mechanism of NMDA receptor antagonism by 2-phenylpropanimidamide analogs preventing excitotoxicity.

Advanced Scaffold Integration

Beyond direct receptor modulation, 2-phenylpropanimidamide is a highly prized intermediate for constructing complex, multi-ring therapeutic agents:

  • PDE4 Inhibitors (Asthma/COPD): The amidine functionality is condensed with highly substituted malonates or beta-keto esters to synthesize pyrazolo[3,4-b]pyridines . These bicyclic compounds are potent phosphodiesterase-4 (PDE4) inhibitors. By preventing the breakdown of intracellular cAMP, they reduce pulmonary neutrophilia and alleviate the inflammatory symptoms of chronic obstructive pulmonary disease (COPD) and asthma[4].

  • 5-HT2C Agonists (CNS Disorders): The amidine core is also utilized in the cyclization of pyrimido[4,5-d]azepines . These derivatives act as selective 5-HT2C serotonin receptor agonists. Because 5-HT2C activation modulates dopamine release, these compounds are evaluated in locomotor activity assays (e.g., antagonizing PCP-induced hyperlocomotion) as potential antipsychotics and treatments for obesity and schizophrenia[5].

References

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC / NIH. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. WISC. Available at:[Link]

  • N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme-Connect. Available at:[Link]

  • WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission. Google Patents.
  • WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS. Google Patents.
  • AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists. Google Patents.
  • US6221914B1 - Sulfonamide bridging compounds that inhibit tryptase activity (Garigipati Protocol). Google Patents.
  • A novel approach to amidines from esters (Garigipati Reaction Overview). ResearchGate. Available at:[Link]

Sources

Methodological & Application

2-Phenylpropanimidamide hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Phenylpropanimidamide Hydrochloride

Executive Summary

This technical guide details the protocol for the synthesis of This compound (also known as hydratropamidine hydrochloride). This compound serves as a critical C3-building block in the synthesis of nitrogen-containing heterocycles (e.g., imidazoles, pyrimidines) and is a structural analogue to amphetamine precursors, distinguished by the amidine functionality.[1]

The protocol utilizes the Pinner Reaction , the industry-standard method for converting nitriles to amidine salts.[1][2] This two-stage process ensures high purity by isolating the intermediate imidate ester, thereby avoiding the formation of secondary amide byproducts common in direct hydrolysis methods.[1]

Retrosynthetic Analysis & Mechanism

To understand the critical control points of this synthesis, we must visualize the bond disconnections.[1] The target amidine is accessed via the nucleophilic attack of ammonia on an activated imidate ester, which is derived from the parent nitrile.[1]

Retrosynthesis Target 2-Phenylpropanimidamide HCl (Target) Imidate Ethyl 2-phenylpropanimidate HCl (Pinner Salt) Target->Imidate Ammonolysis (NH3/EtOH) Nitrile 2-Phenylpropanenitrile (Starting Material) Imidate->Nitrile Pinner Reaction (HCl(g) / EtOH)

Figure 1: Retrosynthetic pathway illustrating the two-stage Pinner transformation.

Safety & Pre-Operational Checks

Hazard Class: Corrosive, Toxic, Hygroscopic.[1]

  • Hydrogen Chloride (Gas): Highly corrosive to respiratory tract and metal. CRITICAL: Use a properly functioning fume hood and a gas trap (NaOH scrubber) for exhaust.

  • 2-Phenylpropanenitrile: Toxic by ingestion and skin contact. While less acutely toxic than simple cyanide salts, it metabolizes to release cyanide.[1] Handle with nitrile gloves.

  • Anhydrous Conditions: The success of Step 1 relies entirely on the absence of water. Moisture converts the Pinner salt into a thermodynamically stable ester (ethyl 2-phenylpropionate), irreversibly lowering yield.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]RolePurity Requirement
2-Phenylpropanenitrile 131.181.0Substrate>98%, Dry
Ethanol (Absolute) 46.071.1 (Stoich)Reactant/SolventAnhydrous (<0.01% H2O)
HCl (Gas) 36.46ExcessCatalyst/ReactantGenerated in situ or cylinder
Ammonia (in EtOH) 17.033.0 - 5.0Nucleophile7N or saturated solution
Diethyl Ether 74.12N/APrecipitantAnhydrous, BHT stabilized
Stage 1: Synthesis of Ethyl 2-phenylpropanimidate Hydrochloride (Pinner Salt)

Objective: Activate the nitrile group by converting it into an imidate ester.

  • Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a gas inlet tube (reaching below the liquid surface), a drying tube (CaCl2), and a thermometer.

  • Solvation: Charge the flask with 2-phenylpropanenitrile (13.1 g, 100 mmol) and anhydrous ethanol (6.5 mL, ~110 mmol).

    • Note: A slight excess of alcohol is required, but a large excess can act as a solvent, slowing precipitation.[1] If a solvent is needed for viscosity, use anhydrous diethyl ether or dioxane.[1]

  • Acidification: Cool the mixture to 0°C using an ice/salt bath.

  • Saturation: Slowly bubble dry HCl gas through the solution.

    • Process Control: Maintain internal temperature <10°C. The reaction is exothermic.[7]

    • Endpoint: Continue until the solution is saturated (fumes escape the vent) and the weight increase corresponds to approx.[1] 1.2–1.5 equivalents of HCl (~4-5 g).

  • Incubation: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator at 0°C to 4°C for 24–48 hours .

    • Observation: The mixture should solidify or deposit a heavy white precipitate of the imidate hydrochloride.

  • Isolation:

    • Add 50 mL of cold anhydrous diethyl ether to the flask to complete precipitation.

    • Filter rapidly under a blanket of dry nitrogen (the salt is extremely hygroscopic).

    • Wash the filter cake with cold anhydrous ether (2 x 20 mL).

    • Decision Point: Proceed immediately to Stage 2. Do not store the Pinner salt for long periods.

Stage 2: Ammonolysis to this compound

Objective: Displace the ethoxy group with ammonia to form the amidine.

  • Resuspension: Transfer the solid Pinner salt (approx. 21 g theoretically) into a clean 250 mL RBF containing a stir bar.

  • Ammonia Addition: Cool the flask to 0°C . Add 7N Ammonia in Ethanol (50 mL, excess) in one portion.

  • Reaction: Seal the flask and allow the mixture to stir.

    • Temperature Profile: 0°C for 2 hours, then allow to warm to Room Temperature (20–25°C) and stir for an additional 12–24 hours.

    • Mechanism:[1][2][6][8][9][10] The suspension will initially clear as the imidate dissolves, followed by the precipitation of ammonium chloride (NH4Cl) byproduct.[1]

  • Work-up:

    • Filter off the inorganic NH4Cl precipitate.[11]

    • Concentrate the filtrate in vacuo (Rotavap, bath <40°C) to remove excess ammonia and ethanol.[1]

    • The residue is the crude amidine hydrochloride.[7]

Stage 3: Purification & Characterization
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol . Add diethyl ether dropwise until turbidity appears. Cool to 4°C to crystallize.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40°C over P2O5.

Mechanistic Workflow Diagram

The following diagram details the reaction progression and the critical "Moisture Trap" failure mode.

ReactionMechanism cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis cluster_fail FAILURE MODE: Moisture Ingress Nitrile 2-Phenylpropanenitrile Protonation Nitrilium Ion (Activated) Nitrile->Protonation + HCl (gas) Imidate Ethyl Imidate HCl (Pinner Salt) Protonation->Imidate + EtOH Intermediate Tetrahedral Intermediate Imidate->Intermediate + NH3 Imidate->Intermediate Ester Ethyl 2-phenylpropionate (Dead End Product) Imidate->Ester + H2O (Hydrolysis) Product 2-Phenylpropanimidamide HCl Intermediate->Product - EtOH

Figure 2: Reaction mechanism showing the productive pathway (Blue/Green) and the hydrolytic failure mode (Red).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No precipitate in Stage 1 Solvent volume too high or temperature too high.Add anhydrous ether to induce precipitation. Ensure reaction is kept at 0-4°C.
Product is a sticky oil Presence of ester byproduct (hydrolysis).Recrystallize from Acetone/Ether. Ensure absolute exclusion of water in Stage 1.
Low Yield Incomplete saturation with HCl.Weigh the flask before and after HCl addition to ensure >1.1 equivalents of mass are added.
Ammonia smell persists in solid Trapped NH3 / NH4Cl contamination.Recrystallize. The NH4Cl is insoluble in cold ethanol; filter it carefully before concentrating.

References

  • Pinner, A., & Klein, F. (1877).[1][8] Umwandlung der Nitrile in Imide.[2][8] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2]

  • Roger, R., & Neilson, D. G. (1961).[1][12] The Chemistry of Imidates.[2][8][9][13] Chemical Reviews, 61(2), 179–211.[1]

  • Organic Syntheses. (1928). Acetamidine Hydrochloride.[11] Organic Syntheses, Coll.[1] Vol. 1, p.5. (Protocol adapted for general amidine synthesis).

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates.[14] Journal of Organic Chemistry, 26(2), 412–418.[1]

Sources

Application Note: Analytical Quantification of 2-Phenylpropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Phenylpropanimidamide hydrochloride () is a highly polar, basic amidine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The amidine functional group presents unique chromatographic challenges: its high pKa (~11–12) ensures it remains positively charged under typical mobile phase conditions. On standard reversed-phase (RP) silica columns, this leads to severe secondary electrostatic interactions with residual deprotonated silanols, manifesting as unacceptable peak tailing, poor resolution, and variable retention times.

To establish a self-validating analytical system, this application note details two orthogonal methodologies:

  • HPLC-UV via Ion-Pairing: Optimized for bulk API assay and purity profiling.

  • LC-MS/MS via HILIC: Optimized for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic bioanalysis).

Causality in Method Development (E-E-A-T)

Why standard Reversed-Phase (RP) fails: The protonated amidine moiety is highly hydrophilic, causing it to elute near the void volume (


) in standard RP-HPLC. Furthermore, electrostatic attraction to stationary phase silanols (

) disrupts the Gaussian elution profile, destroying method trustworthiness.

The Ion-Pairing Solution (Method A): By introducing a strongly acidic, hydrophobic anion (1-octanesulfonate) into the mobile phase, an uncharged, hydrophobic ion-pair complex is formed in situ with the amidine. This complex partitions efficiently into the C18/C8 stationary phase, dramatically increasing retention (


) and masking silanol interactions, yielding sharp, symmetrical peaks. This approach has been extensively validated for structurally analogous [1].

The HILIC-MS Solution (Method B): For mass spectrometry, non-volatile alkyl sulfonates cause catastrophic signal suppression and source contamination, requiring alternative stationary phases like aqueous normal phase or [2]. By utilizing a highly organic mobile phase and a polar stationary phase, the polar amidine is retained via partitioning into a water-enriched layer on the stationary phase surface. A volatile buffer (ammonium formate) ensures optimal electrospray ionization (ESI+) efficiency, a technique widely used for cationic[3].

Method A: HPLC-UV Ion-Pairing Protocol (Bulk Assay)

System Suitability & Self-Validation: The method is self-validating if the Tailing Factor (


) is 

and the Theoretical Plates (

) are

.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Dissolve 2.16 g of 1-octanesulfonate sodium salt in 1000 mL of LC-grade water to yield a 10 mM solution. Add 170 mL of Acetonitrile to 830 mL of this aqueous buffer (83:17, v/v)[1]. Do not adjust the pH; the natural pH maintains the amidine in its protonated state while allowing ion-pair formation. Filter through a 0.22 µm nylon membrane.

  • Chromatographic Setup: Install a LiChrospher 60 RP-select B column (5 µm, 250 × 4.0 mm) or an equivalent high-purity C8/C18 column. Set the column oven to 30°C.

  • Flow & Detection: Set the isocratic flow rate to 1.0 mL/min. Monitor UV absorbance at

    
     nm[1].
    
  • Sample Preparation: Dissolve 2-Phenylpropanimidamide HCl reference standard in the mobile phase to a working concentration of 50 µg/mL.

  • Execution: Inject 10 µL of the sample. The expected retention time is approximately 6.5–7.5 minutes.

Table 1: HPLC-UV Validation Parameters
ParameterValue / Acceptance CriteriaMechanistic Significance
Linearity Range 10 – 100 µg/mL (

)
Ensures accurate assay across expected bulk concentrations.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLDefines the lower threshold for impurity detection via UV.
Precision (RSD)

(n=6)
Confirms the stability of the ion-pair complex during elution.
Tailing Factor (

)

Validates successful suppression of secondary silanol interactions.

Method B: LC-MS/MS HILIC Protocol (Trace Bioanalysis)

System Suitability & Self-Validation: The method is self-validating if the signal-to-noise (S/N) ratio at the LOQ is


 and the retention time relative standard deviation (RSD) is 

.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Setup: Install a Waters BEH HILIC column (1.7 µm, 100 × 2.1 mm). Set the column oven to 40°C.

  • Gradient Elution: Flow rate at 0.4 mL/min. Start at 90% B (0-1 min), ramp to 50% B (1-4 min), hold at 50% B (4-5 min), and re-equilibrate at 90% B (5-8 min). (Note: In HILIC, water is the strong eluting solvent).

  • MS/MS Optimization: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The free base molecular weight is 148.21 g/mol , yielding a robust

    
     precursor at 
    
    
    
    149.1.
  • Sample Preparation: Extract biological samples via protein precipitation (3:1 Acetonitrile:Plasma) to maintain the high organic composition required for HILIC injection without causing solvent-mismatch peak distortion.

Table 2: LC-MS/MS MRM Transitions and Collision Parameters
Precursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Structural Assignment
149.1 132.1 5015

(Quantifier)
149.1 105.1 5025Phenylpropyl cation (Qualifier)

Analytical Workflow Visualization

AnalyticalWorkflow Sample 2-Phenylpropanimidamide HCl Sample Preparation Decision Quantification Objective? Sample->Decision HPLC Method A: HPLC-UV (Bulk Purity & Assay) Decision->HPLC High Conc. LCMS Method B: LC-MS/MS (Trace & Bioanalysis) Decision->LCMS Trace/Bio IonPair Ion-Pairing RP-HPLC (1-Octanesulfonate) HPLC->IonPair HILIC HILIC Chromatography (Ammonium Formate/ACN) LCMS->HILIC UVDetection UV Detection (λ = 229 nm) IonPair->UVDetection MSDetection ESI+ MS/MS (MRM: 149.1 -> 105.1) HILIC->MSDetection Data Data Processing & System Suitability UVDetection->Data MSDetection->Data

Fig 1. Decision matrix and orthogonal analytical workflow for 2-Phenylpropanimidamide HCl.

References

  • Havemeyer, A., et al. "Elution profile of solubilized OMV fraction. DEAE ion exchange and HPLC Method for Benzamidine Quantification." ResearchGate, 2006.[Link]

  • Bakunov, S. A., et al. "Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles." Journal of Medicinal Chemistry, vol. 52, no. 18, 2009, pp. 5763–5767. PubMed Central,[Link]

  • ResearchGate Community. "Polar compounds separation by HPLC - any thoughts?" ResearchGate Q&A, 2014.[Link]

Sources

Application Note: Cell-Based Assays for 2-Phenylpropanimidamide Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Evaluating Amidine-Based iNOS Inhibition in Inflammatory Macrophage Models Target Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Phenylpropanimidamide hydrochloride is an amidine-based compound. Amidine derivatives are well-documented as potent, competitive inhibitors of inducible nitric oxide synthase (iNOS), an enzyme critical to the inflammatory response[1]. This application note details a comprehensive, self-validating cell-based assay workflow to evaluate the iNOS inhibitory activity of this compound using the RAW 264.7 murine macrophage model.

Introduction & Mechanistic Rationale

Nitric oxide (NO) produced by iNOS plays a pivotal role in immune regulation and macrophage-mediated cytotoxicity[2]. However, aberrant iNOS hyperactivation is implicated in various inflammatory and autoimmune pathologies. Amidines, such as acetamidine and its derivatives (e.g., the benchmark inhibitor 1400W), are structural mimics of the guanidino group of L-arginine, the natural substrate of NOS[3][4]. By occupying the substrate-binding pocket, amidines competitively inhibit NO production without permanently destroying the enzyme[1].

This compound shares this critical amidine pharmacophore. To accurately evaluate its efficacy in a physiological context, we utilize RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). This combination synergistically activates TLR4 and IFN-γ receptors, driving NF-κB and STAT1-mediated transcription of the iNOS gene, leading to robust NO production[5][6].

Figure 1: Mechanism of iNOS induction and competitive inhibition by 2-Phenylpropanimidamide.

Experimental Design & Self-Validating Logic

A single functional assay is scientifically insufficient for drug validation due to the risk of false positives. For instance, a highly toxic compound will reduce NO levels simply by inducing cell death. Therefore, this protocol employs a self-validating triad of assays:

  • Functional Readout (Griess Assay) : Measures nitrite (NO₂⁻), the stable autoxidation product of NO, directly in the culture supernatant[7].

  • Toxicity Control (Cell Viability Assay) : Ensures that the observed reduction in NO is due to true enzymatic inhibition rather than compound-induced cytotoxicity.

  • Mechanistic Control (Western Blot) : Confirms that the compound inhibits the activity of the iNOS enzyme rather than suppressing its expression[2]. If iNOS protein levels drop, the compound is acting on upstream signaling (e.g., NF-κB) rather than as a direct amidine-based enzymatic inhibitor.

Figure 2: Self-validating experimental workflow for evaluating iNOS inhibitors.

Step-by-Step Protocols

Cell Culture and Seeding
  • Maintain RAW 264.7 murine macrophages in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Harvest cells using a cell scraper (avoid trypsin, which can pre-activate macrophages).

  • Seed cells at a density of

    
     cells/well in a 96-well plate (for Griess and Viability assays) and 
    
    
    
    cells/well in a 6-well plate (for Western Blot analysis).
  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow adherence.

Compound Pretreatment and Stimulation
  • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare serial dilutions in complete culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure the final DMSO concentration remains

    
     to prevent solvent toxicity.
    
  • Aspirate old media and add the compound-containing media to the cells. Incubate for 1 hour.

  • Stimulate the cells by adding LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 10 ng/mL) directly to the wells[5].

  • Incubate the plates for 24 hours at 37°C.

Griess Assay (Nitrite Quantification)
  • Following the 24-hour incubation, carefully transfer 50 μL of the culture supernatant from each well to a fresh, flat-bottom 96-well assay plate.

  • Add 50 μL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 5 minutes at room temperature, protected from light.

  • Add 50 μL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for an additional 5 minutes[7].

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values against a standard curve generated using known concentrations of sodium nitrite (0–100 μM).

Cell Viability Assay (MTT)
  • To the remaining media and adherent cells in the original 96-well plate, add 10 μL of MTT solution (5 mg/mL in PBS).

  • Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media without disturbing the cell monolayer.

  • Add 100 μL of DMSO to each well to dissolve the formazan crystals. Place on a plate shaker for 5 minutes.

  • Measure the absorbance at 570 nm. Calculate viability as a percentage relative to the vehicle-treated control.

Western Blotting (Mechanistic Validation)
  • Wash the 6-well plates twice with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Quantify protein concentration using a BCA assay.

  • Resolve 20 μg of total protein per lane via SDS-PAGE (8-10% gel) and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against iNOS (~130 kDa) and β-actin (~42 kDa, loading control)[5].

  • Wash, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL).

Data Presentation & Interpretation

To establish the therapeutic potential of this compound, researchers must calculate the


 (concentration inhibiting 50% of NO production) and the 

(concentration causing 50% cytotoxicity). The Selectivity Index (SI) is calculated as

. A higher SI indicates a safer, more effective competitive inhibitor.

Table 1: Expected Data Matrix for Amidine-Based iNOS Inhibitors

Experimental GroupNitrite Production (%)Cell Viability (%)iNOS Protein ExpressionInterpretation
Control (Unstimulated) Basal (<5%)100%NegativeHealthy resting macrophages.
LPS + IFN-γ (Vehicle) 100%95 - 100%Highly PositiveRobust inflammatory baseline.
LPS + IFN-γ + 10 μM Compound ~40 - 60%> 95%Highly PositiveDirect enzymatic inhibition; no toxicity.
LPS + IFN-γ + 100 μM Compound < 10%~ 85%Highly PositiveNear-complete inhibition; mild toxicity.
LPS + IFN-γ + L-NIL (Control) < 10%> 95%Highly PositiveValidates the assay using a known iNOS inhibitor.

Note: If iNOS protein expression decreases at 10 μM, the compound is acting as a transcriptional suppressor rather than a direct amidine-based enzymatic inhibitor.

References

  • [3] N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent. Mediators of Inflammation. National Institutes of Health (NIH). URL: [Link]

  • [1] Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry. National Institutes of Health (NIH). URL: [Link]

  • [4] iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. International Journal of Molecular Sciences. National Institutes of Health (NIH). URL: [Link]

  • [5] LPS/IFN-γ-Induced RAW 264.7 Apoptosis is Regulated by Both Nitric Oxide–Dependent and Independent Pathways. Taylor & Francis Online. URL: [Link]

  • [2] The uraemic toxin phenylacetic acid impairs macrophage function. Nephrology Dialysis Transplantation, Oxford Academic. URL: [Link]

  • [6] Phytochemical Composition, Anti-Inflammatory Property, and Anti-Atopic Effect of Chaetomorpha linum Extract. MDPI. URL: [Link]

Sources

2-Phenylpropanimidamide hydrochloride for receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Phenylpropanimidamide hydrochloride in neuropharmacological receptor binding assays.

Introduction & Pharmacological Context

This compound (CAS: 78622-24-9) is a highly versatile amidine-based structural motif utilized extensively in the discovery and validation of neuroactive compounds. In drug development, the amidine scaffold is prized for its ability to mimic basic amine pharmacophores while offering distinct hydrogen-bonding geometries.

Historically, derivatives of 2-phenylpropanimidamide have been investigated for two primary central nervous system (CNS) targets:

  • NMDA Receptors: Acting as non-competitive antagonists at the phencyclidine (PCP) binding site to mitigate glutamatergic excitotoxicity [1].

  • 5-HT2C Receptors: Serving as selective agonists to modulate serotonergic pathways implicated in obesity, psychiatric disorders, and sexual dysfunction [2].

This application note provides comprehensive, self-validating protocols for utilizing this compound (and its derivatives) in radioligand competitive binding assays for both NMDA and 5-HT2C receptors.

Mechanistic Rationale & Experimental Design Logic (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen rather than merely following a recipe.

Why the Hydrochloride Salt? The core amidine group is highly basic. Preparing 2-phenylpropanimidamide as a hydrochloride (HCl) salt protonates the amidine nitrogen, creating a stable, water-soluble cation. This is a non-negotiable requirement for in vitro assays; the compound must remain uniformly dissolved in aqueous physiological buffers (e.g., Tris-HCl) without precipitating or forming micelles, which would artificially skew IC50 calculations.

Radioligand Selection Causality:

  • NMDA Assays: We utilize [³H]MK-801 (dizocilpine). Because amidine derivatives typically act as non-competitive channel blockers rather than orthosteric glutamate competitors, [³H]MK-801 is the ideal radioligand. It specifically binds to the PCP site deep within the ion channel pore [3].

  • 5-HT2C Assays: We utilize [³H]Mesulergine . While mesulergine is a non-selective 5-HT2 antagonist in native tissue, utilizing it against cloned human 5-HT2C receptors expressed in recombinant cell membranes provides a robust, high-affinity baseline signal. This stable baseline is essential for accurately measuring the competitive displacement by amidine-based agonists [4].

Filter Selection & Treatment: Positively charged amidines are notorious for binding non-specifically to negatively charged glass fiber filters. To counteract this, filters must be pre-soaked in 0.1% polyethylenimine (PEI). PEI coats the glass fibers with a dense positive charge, repelling the test compound and drastically reducing background noise.

Mandatory Visualizations

Workflow A Tissue/Cell Preparation (Rat Forebrain or HEK293) B Membrane Isolation (Homogenization & Centrifugation) A->B C Incubation Phase (Radioligand + 2-Phenylpropanimidamide HCl) B->C D Rapid Filtration (GF/B or GF/C Filters) C->D E Liquid Scintillation Counting (Quantify Bound Radioligand) D->E F Data Analysis (IC50 & Ki Determination) E->F

Workflow for competitive radioligand binding assays using this compound.

ReceptorLogic Compound 2-Phenylpropanimidamide HCl (Amidine Scaffold) NMDA NMDA Receptor (PCP Binding Site) Compound->NMDA Displaces [3H]MK-801 HT2C 5-HT2C Receptor (Orthosteric Site) Compound->HT2C Displaces[3H]Mesulergine Blockade Non-Competitive Antagonism (Ion Channel Blockade) NMDA->Blockade Activation Receptor Agonism (Gq-Protein Coupling) HT2C->Activation Effect1 Decreased Excitotoxicity Blockade->Effect1 Effect2 Modulation of Feeding/Mood Activation->Effect2

Pharmacological pathways of 2-phenylpropanimidamide derivatives at NMDA and 5-HT2C receptors.

Experimental Protocols

Every protocol below is designed as a self-validating system . An assay is only deemed valid if the internal control (reference compound) yields an IC50 within 0.5 log units of established historical baselines.

Protocol A: NMDA Receptor Competitive Binding Assay ([³H]MK-801)

Target: PCP site of the NMDA receptor ion channel.

Step 1: Membrane Preparation

  • Homogenize fresh or frozen rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant, wash the pellet by resuspending in fresh buffer, and repeat the 40,000 × g centrifugation. Resuspend the final pellet to a protein concentration of ~1 mg/mL.

Step 2: Assay Setup (96-Well Plate)

  • Total Binding (TB): Add 50 µL assay buffer + 50 µL [³H]MK-801 (final concentration 5 nM) + 100 µL membrane suspension.

  • Non-Specific Binding (NSB): Add 50 µL unlabeled MK-801 (final concentration 10 µM) + 50 µL[³H]MK-801 + 100 µL membrane suspension.

  • Test Compound: Add 50 µL of 2-phenylpropanimidamide HCl at varying concentrations (10⁻⁹ to 10⁻⁴ M) + 50 µL [³H]MK-801 + 100 µL membrane suspension.

  • Self-Validation Control: Include a parallel concentration-response curve using Memantine as a reference standard.

Step 3: Incubation & Termination

  • Incubate the plate at room temperature for 2 hours to ensure equilibrium is reached.

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI for 1 hour).

  • Wash filters three times with 1 mL ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification

  • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol B: 5-HT2C Receptor Competitive Binding Assay ([³H]Mesulergine)

Target: Orthosteric binding site of the 5-HT2C receptor.

Step 1: Membrane Preparation

  • Thaw membranes expressing human recombinant 5-HT2C receptors (e.g., CHO or HEK293 cell lines).

  • Dilute the membranes in 5-HT2C Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid) to a final concentration of 4 µg protein per well. Causality note: Ascorbic acid prevents the oxidation of monoamine ligands during the assay.

Step 2: Assay Setup (96-Well Plate)

  • Total Binding (TB): Add 10 µL assay buffer + 10 µL [³H]mesulergine (final concentration 1 nM) + 180 µL membrane suspension.

  • Non-Specific Binding (NSB): Add 10 µL unlabeled ritanserin or mianserin (final concentration 1 µM) + 10 µL [³H]mesulergine + 180 µL membrane suspension.

  • Test Compound: Add 10 µL of 2-phenylpropanimidamide HCl at varying concentrations + 10 µL [³H]mesulergine + 180 µL membrane suspension.

  • Self-Validation Control: Include a concentration-response curve for unlabeled serotonin (5-HT).

Step 3: Incubation & Termination

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate via rapid filtration through Whatman GF/C filters (pre-soaked in 0.1% PEI).

  • Wash filters rapidly with ice-cold buffer, dry, and count via liquid scintillation.

Data Presentation & Quantitative Parameters

To ensure reproducibility, assay buffers and expected pharmacological parameters are standardized below. Data analysis should be performed using non-linear regression (sigmoidal dose-response) to calculate the IC50. The inhibition constant (Ki) is derived using the Cheng-Prusoff equation:


.

Table 1: Standardized Buffer Formulations for Radioligand Assays

Assay TypeBase BufferpHAdditives & CofactorsRationale for Additives
NMDA ([³H]MK-801) 50 mM Tris-HCl7.4None (or 10 µM Glutamate/Glycine)MK-801 binding is use-dependent; adding co-agonists opens the channel, exposing the PCP site.
5-HT2C ([³H]Mesulergine) 50 mM Tris-HCl7.44 mM CaCl₂, 0.1% Ascorbic AcidCalcium aids in G-protein coupling stability; Ascorbic acid acts as an antioxidant.

Table 2: Expected Binding Parameters for Validation

Compound / LigandTarget ReceptorExpected IC50 / Ki RangeAssay Validation Status
Memantine (Control) NMDA (PCP Site)0.5 µM – 1.5 µMValidates NMDA membrane integrity.
Amidine Derivatives NMDA (PCP Site)1.0 µM – 50.0 µMHighly dependent on steric bulk (e.g., adamantyl substitutions).
Serotonin (Control) 5-HT2C10 nM – 50 nMValidates 5-HT2C orthosteric pocket.
Amidine Derivatives 5-HT2C50 nM – 500 nMVaries based on lipophilicity and ring substitutions.

References

  • "WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission." Google Patents.
  • "AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists." Google Patents.
  • Institute for Basic Science (IBS). "Hypnotic effects and binding studies for GABAA and 5-HT2C receptors of traditional medicinal plants used in Asia for insomnia." URL: [Link]

Experimental design for testing 2-Phenylpropanimidamide hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Title : Preclinical In Vivo Evaluation of 2-Phenylpropanimidamide Hydrochloride: Pharmacokinetics, Toxicity, and Efficacy Workflows

Executive Summary

This compound (2-PPA HCl) is a low-molecular-weight amidine derivative. Amidines and their amidoxime prodrugs are highly versatile pharmacophores, frequently utilized in the development of nitric oxide synthase (NOS) inhibitors, central nervous system (CNS) agents, and novel antimicrobials[1]. This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating 2-PPA HCl. The guide transitions from foundational pharmacokinetics to acute toxicology, culminating in an in vivo efficacy model targeting neuroinflammation.

Strategic Rationale & Pharmacological Context

The amidine functional group in 2-PPA HCl serves as a structural mimic of the guanidino group of L-arginine. This structural homology allows amidines to act as competitive inhibitors of NOS isoforms (e.g., iNOS, nNOS), modulating nitric oxide (NO) production during inflammatory states[2]. Furthermore, amidines are known precursors to amidoximes, which are reduced in vivo by the Amidoxime Reducing Component (ARC) to release active therapeutic agents[1].

Because 2-PPA HCl is formulated as a hydrochloride salt, it exhibits favorable aqueous solubility. This simplifies formulation but necessitates rigorous pharmacokinetic tracking to evaluate its systemic clearance and tissue distribution before advancing to efficacy models.

G N1 Formulation 2-PPA HCl (Aq) N2 Phase 1: PK & Biodistribution N1->N2 N3 Phase 2: Acute Toxicity (MTD) N2->N3 PK Validation N4 Phase 3: Efficacy (LPS/iNOS Model) N3->N4 Safe Dose Set N5 Data Synthesis & Lead Opt N4->N5

Caption: Sequential in vivo workflow for evaluating 2-PPA HCl from formulation to efficacy.

Phase 1: Pharmacokinetics (PK) and Biodistribution

Causality & Rationale : Before assessing efficacy, we must determine if 2-PPA HCl achieves therapeutic concentrations in the target tissue (e.g., plasma or brain). Small polar molecules can suffer from rapid renal clearance. This protocol establishes the half-life (


), maximum concentration (

), and bioavailability (

). The system is self-validating by incorporating an internal standard (IS) during LC-MS/MS and comparing Intravenous (IV) vs. Per Os (PO) routes.

Step-by-Step Protocol:

  • Formulation : Dissolve 2-PPA HCl[3] in sterile 0.9% saline to achieve a 2 mg/mL solution for IV and 10 mg/mL for PO administration.

  • Animal Dosing : Fast male Sprague-Dawley rats (n=6 per group) for 12 hours. Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Sampling : Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Sample Preparation : Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a known concentration of a structurally related internal standard (e.g., benzamidine) to precipitate proteins. Vortex and centrifuge at 12,000 × g for 10 min.

  • LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 2-PPA.

Data Presentation: Expected PK Parameters (Theoretical Framework)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Clinical Interpretation

ng/mL1850 ± 120850 ± 90Peak systemic exposure

hr0.081.5 ± 0.3Absorption rate indicator

ng·hr/mL4200 ± 31012600 ± 850Total systemic exposure

hr2.1 ± 0.42.4 ± 0.5Clearance rate
Bioavailability (

)
%100 (Ref)~60%Oral viability threshold

Phase 2: Maximum Tolerated Dose (MTD) and Acute Toxicity

Causality & Rationale : Amidines can induce off-target cardiovascular effects (e.g., hypotension via non-selective NOS inhibition or direct vasodilation). Establishing the MTD ensures that the doses selected for the efficacy model do not confound results with systemic toxicity. We utilize the OECD 425 Up-and-Down procedure to minimize animal usage while statistically validating the safety threshold.

Step-by-Step Protocol:

  • Dose Escalation : Begin with a single PO dose of 50 mg/kg in a single female C57BL/6 mouse. If the animal survives 48 hours without severe distress, escalate to 150 mg/kg in the next animal, up to a maximum of 2000 mg/kg.

  • Clinical Observation : Monitor continuously for the first 4 hours, then twice daily for 14 days. Score toxicity based on the matrix below.

  • Necropsy : On day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver, kidneys, and heart.

Data Presentation: Toxicity Scoring Matrix

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe - Endpoint)
Weight Loss < 5%5 - 10%10 - 15%> 20%
Activity Alert, activeMinor lethargyReluctant to moveMoribund / Comatose
Respiration NormalSlight tachypneaLabored breathingGasping

Phase 3: In Vivo Efficacy (LPS-Induced Neuroinflammation Model)

Causality & Rationale : Because 2-PPA HCl possesses an amidine moiety, it is hypothesized to act as an iNOS inhibitor[2], making it a prime candidate for treating neuroinflammation. The Lipopolysaccharide (LPS) model is a self-validating system: LPS reliably induces iNOS and cytokine storms. By measuring NO metabolites (nitrite/nitrate) and cytokines, we can directly link the administration of 2-PPA HCl to the suppression of the TLR4/NF-κB/iNOS signaling axis.

Pathway LPS LPS Stimulus (Systemic) TLR4 TLR4 Receptor (Microglia/Macrophage) LPS->TLR4 NFKB NF-κB Pathway Activation TLR4->NFKB iNOS iNOS Enzyme Upregulation NFKB->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO Pathological Inflammation Drug 2-PPA HCl (Amidine Pharmacophore) Drug->iNOS Competitive Inhibition

Caption: Proposed mechanism of 2-PPA HCl inhibiting iNOS-mediated NO overproduction in the LPS model.

Step-by-Step Protocol:

  • Group Assignment : Divide mice into 4 groups (n=8): (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + 2-PPA HCl (Low Dose, e.g., 10 mg/kg), (4) LPS + 2-PPA HCl (High Dose, e.g., 30 mg/kg).

  • Induction : Inject LPS (Escherichia coli O111:B4) intraperitoneally (IP) at 5 mg/kg to induce systemic inflammation.

  • Treatment : Administer 2-PPA HCl PO 1 hour prior to LPS injection (prophylactic design) or 2 hours post-LPS (therapeutic design).

  • Endpoint Assays :

    • Griess Assay: At 12 hours post-LPS, collect serum. Mix 50 µL serum with 50 µL Griess reagent to quantify nitrite (

      
      ), a stable metabolite of NO. Read absorbance at 540 nm.
      
    • ELISA: Quantify pro-inflammatory cytokines (TNF-α, IL-6) in serum and brain homogenates using standard sandwich ELISA kits.

  • Validation : The assay is validated if Group 2 (LPS + Vehicle) shows a statistically significant (>3-fold) increase in NO and cytokines compared to Group 1 (Vehicle Control). Efficacy is defined as a dose-dependent reduction in these markers in Groups 3 and 4.

References

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: MDPI (Molecules) URL: [Link]

  • WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS Source: Google Patents URL

Sources

LC-MS/MS method for 2-Phenylpropanimidamide hydrochloride detection

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity LC-MS/MS Methodology for the Trace Detection of 2-Phenylpropanimidamide Hydrochloride

Executive Overview

The accurate quantification of basic, nitrogen-rich compounds in complex matrices requires highly selective analytical strategies. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of This compound . By leveraging orthogonal chromatographic retention mechanisms and optimized electrospray ionization (ESI) conditions, this method provides a self-validating framework designed for researchers and drug development professionals requiring high-throughput, reproducible quantification.

Chemical Profiling & Rationale for Analytical Strategy

This compound (CAS 78622-24-9) is a small organic molecule featuring a highly basic amidine group attached to a lipophilic phenylpropyl framework[1]. The unique physicochemical properties of this compound dictate the analytical approach:

  • Ionization Causality (Why ESI+?): Amidines possess a high pKa (typically ~10–11) and are easily protonated. For amidine-containing compounds, LC-MS/MS utilizing positive electrospray ionization (ESI+) with a formic acid-modified mobile phase is the established gold standard, ensuring the analyte enters the mass spectrometer as a stable

    
     ion[2].
    
  • Chromatographic Causality (Why a Biphenyl Column?): Standard C18 columns often suffer from poor retention and peak tailing for strong bases due to secondary interactions with residual silanols. We mandate a Biphenyl stationary phase . The biphenyl groups provide

    
     interactions with the analyte's aromatic ring. This orthogonal retention mechanism prevents the early elution typically observed with highly polar, protonated amidines on purely hydrophobic alkyl chains, ensuring the analyte elutes away from the solvent front where matrix suppression is highest.
    
  • Sample Preparation Causality (Why Acetonitrile PPT?): Acetonitrile is selected over methanol for protein precipitation (PPT) because it provides a "harder" crash, yielding a cleaner supernatant that minimizes phospholipid-induced ion suppression in the ESI source.

Quantitative Data & Analyte Properties

Table 1: Target Analyte Parameters

Parameter Value
Compound Name This compound
CAS Number 78622-24-9
Molecular Formula (Free Base) C9H12N2
Exact Mass (Free Base) 148.1000 Da
Ionization Mode ESI Positive (+)

| Precursor Ion (


)  | m/z 149.1 |

Experimental Workflow & Protocols

Workflow A Sample Prep (Protein Precipitation) B Chromatography (Biphenyl Column) A->B C Ionization (ESI+ Mode) B->C D Tandem MS (MRM Transitions) C->D E Data Analysis (Quantification) D->E

Fig 1. End-to-end LC-MS/MS analytical workflow for 2-Phenylpropanimidamide detection.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare Mobile Phase A : 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Prepare Mobile Phase B : 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile (ACN). Separation of polar amidines is highly effective under reversed-phase conditions using these acidic modifiers[3].

  • Prepare Extraction Solvent : 100% ACN spiked with an appropriate stable-isotope-labeled internal standard (IS) at 50 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the cold Extraction Solvent (3:1 ratio) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of Mobile Phase A (dilution reduces the organic strength, preventing peak distortion upon injection).

Step 3: Liquid Chromatography Conditions

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Table 2: UPLC Gradient Program (Flow Rate: 0.4 mL/min)

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
0.5 95 5 Isocratic
3.0 10 90 Linear
4.0 10 90 Wash
4.1 95 5 Step

| 5.5 | 95 | 5 | Re-equilibration |

Step 4: Mass Spectrometry Conditions (MRM) The fragmentation of amidines typically involves the neutral loss of ammonia, a well-documented pathway in tandem mass spectrometry[4].

Table 3: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-Phenylpropanimidamide 149.1 105.1 50 20 Quantifier
2-Phenylpropanimidamide 149.1 132.1 50 15 Qualifier

| 2-Phenylpropanimidamide | 149.1 | 91.1 | 50 | 35 | Qualifier |

Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) pathway is critical for assay troubleshooting. Protonation occurs preferentially at the imine nitrogen. Upon collision, the primary neutral loss is ammonia (-17 Da), forming a nitrile-like cation (m/z 132.1). Higher collision energies force the cleavage of the entire amidine group (-43 Da), yielding a highly stable phenylethyl/phenylpropyl carbocation (m/z 105.1), which serves as the primary quantifier ion.

Fragmentation M Precursor Ion [M+H]+ m/z 149.1 F1 Product Ion 1 [M+H-NH3]+ m/z 132.1 M->F1 Loss of NH3 (-17 Da) F2 Product Ion 2 [Ph-CH(CH3)]+ m/z 105.1 M->F2 Loss of Amidine (-43 Da) F3 Product Ion 3 [Tropylium]+ m/z 91.1 F2->F3 Loss of CH2 (-14 Da)

Fig 2. Proposed CID fragmentation pathway of protonated 2-Phenylpropanimidamide.

System Suitability & Self-Validation

A trustworthy protocol must be a self-validating system. The following criteria must be met before data acquisition is considered valid:

Table 4: System Suitability & Validation Criteria

Parameter Acceptance Criteria Causality / Rationale
Blank Carryover < 20% of LLOQ Ensures previous high-concentration injections do not falsely elevate subsequent trace readings.
IS Peak Area Variance ± 15% across run Validates that matrix effects (ion suppression/enhancement) are consistent and controlled.
Signal-to-Noise (S/N) > 10 for LLOQ Guarantees statistical confidence in the lowest quantifiable concentration.

| Retention Time Shift | ± 0.1 min | Confirms column stability, pump performance, and mobile phase preparation accuracy. |

References

Sources

Protocol for investigating the psychoactive effects of 2-Phenylpropanimidamide hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines a standardized, multi-phase protocol for the pharmacological characterization of 2-Phenylpropanimidamide (2-PPA) and its hydrochloride analogs. Structurally, 2-PPA is the amidine bioisostere of amphetamine. While the parent phenethylamine scaffold suggests psychostimulant potential, the introduction of the amidine moiety (


) significantly alters basicity (

), polarity, and metabolic stability compared to the primary amine. This guide provides a self-validating workflow to assess blood-brain barrier (BBB) permeability, monoamine transporter (MAT) interaction, and behavioral efficacy, ensuring rigorous differentiation from classical stimulants.

Part 1: Chemical Identity & Safety Protocols

1.1 Structural Context & Causality The core investigation relies on the hypothesis that the amidine group mimics the protonated amine of amphetamine during transporter binding but alters pharmacokinetics.

  • Target Compound: 2-Phenylpropanimidamide HCl.

  • Key Difference: The amidine group is more polar and basic than the amine.

  • Implication: Reduced passive diffusion across the BBB is expected. High-dose or prodrug strategies may be required in in vivo phases.

1.2 Handling & Safety (NPS Standards) Treat all analogs as Potent Novel Psychoactive Substances (NPS) with unknown toxicity.

  • Engineering Controls: All weighing and solubilization must occur within a Class II Biosafety Cabinet or ISO 5 fume hood.

  • Solubilization: Amidines are prone to hydrolysis in basic aqueous solutions.

    • Protocol: Dissolve 2-PPA HCl in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) at pH 7.4 immediately prior to use. Avoid storage in solution >24 hours.

Part 2: Phase I – In Vitro Characterization (The Screen)

Objective: Determine if 2-PPA acts as a substrate (releaser) or blocker (reuptake inhibitor) of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

2.1 Monoamine Uptake Inhibition Assay Rationale: This assay quantifies the potency (


) of the analog in preventing neurotransmitter reuptake, the primary mechanism of psychostimulants.

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Fluorescent Neurotransmitter Kit (e.g., Molecular Devices) or Radiolabeled substrates (

    
    -DA, 
    
    
    
    -NE).
  • Control: Amphetamine sulfate (positive), Vehicle (negative).

Protocol Steps:

  • Seeding: Plate HEK-DAT/NET/SERT cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

  • Drug Treatment: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing 2-PPA analogs (Range:

    
    , log scale). Incubate 10 min at 37°C.
    
  • Substrate Addition: Add fluorescent substrate or

    
    -labeled monoamine. Incubate 15 min.
    
  • Termination: Wash

    
     with ice-cold buffer.
    
  • Detection: Measure fluorescence (RFU) or scintillation counts (CPM).

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to derive

    
    .
    

2.2 Metabolic Stability (Microsomal Stability Assay) Rationale: Amidines are susceptible to enzymatic hydrolysis to amides or N-hydroxylation.

  • System: Pooled human/rat liver microsomes + NADPH regenerating system.

  • Endpoint: LC-MS/MS quantification of parent compound at

    
     min.
    
  • Success Criteria:

    
     min is required for reliable in vivo behavioral testing without continuous infusion.
    

Part 3: Phase II – In Vivo Behavioral Battery

Objective: Correlate in vitro affinity with in vivo psychoactivity. Subjects: Adult male C57BL/6J mice (


/group).

3.1 Locomotor Activity (Open Field Test) The Gold Standard for Psychostimulants.

Experimental Design:

Group Treatment Dose (i.p.) Rationale
A Vehicle (Saline) N/A Baseline activity control.
B Amphetamine 3.0 mg/kg Positive control (validated stimulant).
C 2-PPA (Low) 3.0 mg/kg Equimolar comparison to Amphetamine.

| D | 2-PPA (High) | 10.0 mg/kg | Compensation for predicted lower BBB penetration. |

Protocol:

  • Acclimation: Place mice in the testing room 1 hour prior to testing (dim red light, white noise).

  • Habituation: Place mouse in the Open Field chamber (

    
    ) for 30 min to establish baseline.
    
  • Injection: Administer treatment i.p.

  • Recording: Record activity for 60–120 min.

  • Metrics: Total Distance Traveled (cm), Stereotypy (repetitive movements), Center Time (anxiety proxy).

3.2 Head-Twitch Response (HTR) Rationale: To screen for 5-HT2A agonist activity (hallucinogenic potential), which is common in substituted phenethylamines but distinct from pure stimulants.

  • Protocol: High-speed video recording for 20 min post-injection.

  • Scoring: Blinded observer counts distinct head "snaps."

  • Interpretation: High HTR counts suggest hallucinogenic properties (similar to DOI or DOM), differentiating the compound from pure stimulants.

Part 4: Data Visualization & Logic Flow

4.1 Mechanism of Action Hypothesis The following diagram illustrates the theoretical interaction of 2-PPA at the synapse, highlighting the critical decision points (Transport vs. Blockade).

MOA_Pathway Compound 2-PPA Analog BBB Blood-Brain Barrier (Permeability Check) Compound->BBB Systemic Admin Synapse Presynaptic Terminal BBB->Synapse Passive Diffusion? DAT Dopamine Transporter (DAT) Synapse->DAT Binding Action_Block Reuptake Inhibition (Cocaine-like) DAT->Action_Block Conformational Lock Action_Release Substrate Release (Amphetamine-like) DAT->Action_Release Translocation & VMAT2 Interaction Outcome_Stim Increased Extracellular DA (Locomotor Activity) Action_Block->Outcome_Stim Action_Release->Outcome_Stim

Figure 1: Putative Pharmacodynamic Pathway. The critical bottleneck is BBB permeation due to the amidine charge.

4.2 Experimental Workflow This flowchart ensures a "Go/No-Go" decision matrix to save resources.

Workflow Start Synthesis & QC (NMR/LCMS) InVitro In Vitro Screen (HEK-DAT/NET) Start->InVitro Decision1 IC50 < 10µM? InVitro->Decision1 Tox Cytotoxicity/Metabolic Stability Decision1->Tox Yes Stop Discard Candidate Decision1->Stop No InVivo In Vivo Behavioral (Open Field) Tox->InVivo Stable Tox->Stop Unstable

Figure 2: Sequential Characterization Workflow. "Go/No-Go" checkpoints prevent testing inactive compounds in animals.

Part 5: Data Reporting Standards

All findings must be summarized in the following format to ensure comparability with existing literature (e.g., Neuropsychopharmacology standards).

Table 1: In Vitro Monoamine Transporter Profile | Compound | DAT


 (nM) | NET 

(nM) | SERT

(nM) | DAT/SERT Ratio | | :--- | :--- | :--- | :--- | :--- | | Amphetamine |

|

|

| 0.016 (Addictive) | | 2-PPA | TBD | TBD | TBD | Calc | | MDMA (Ref) |

|

|

| 4.1 (Entactogen) |

Note: The DAT/SERT ratio is a critical predictor of abuse potential versus empathogenic effects.

References

  • Baumann, M. H., et al. (2013).[1] "Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products."[1] Neuropsychopharmacology. Link

  • Foye, W. O., & Tovivich, S. (1979).[2] "Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides."[2] Journal of Pharmaceutical Sciences. Link

  • Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle." Trends in Pharmacological Sciences. Link

  • Simmler, L. D., et al. (2013). "Monoamine transporter pharmacology and transcriptional profiling of the new psychoactive substance 4-methyl-2,4-dimethylphenyl-amine (4-methyl-DMPA)." Neuropharmacology. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). "The head-twitch response in rodents as a behavioral model of human hallucinogen effects." Pharmacology & Therapeutics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Phenylpropanimidamide Hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Profile

2-Phenylpropanimidamide hydrochloride (CAS: 15574-47-7 / Analogues) presents a classic "amphiphilic conflict" common in drug discovery intermediates.

  • The Head (Hydrophilic): The amidine hydrochloride moiety is highly polar and ionic. It drives water solubility and hygroscopicity.

  • The Tail (Hydrophobic): The phenylpropyl chain is lipophilic. It drives solubility in organic solvents but causes precipitation in aqueous media when the ionic head is neutralized or shielded.

Key Physicochemical Parameters (Estimated):

Parameter Value Implication
pKa (Amidine) ~11.5 – 12.0 Remains protonated (cationic) at physiological pH (7.4).
LogP (Free Base) ~1.8 – 2.2 Moderate lipophilicity; prone to aggregation in aqueous buffers without co-solvents.
Salt Form Hydrochloride (HCl) Water-soluble but prone to "salting out" in high-chloride buffers (e.g., PBS).

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to weighing errors and hydrolysis. |

Solubility Decision Tree

Before beginning your experiment, determine your solvent strategy based on your application.

SolubilityTree Start Start: Define Application Type Application Type? Start->Type Bio Biological Assay (Cell/Enzyme) Type->Bio In Vitro/In Vivo Chem Organic Synthesis (Coupling/Derivatization) Type->Chem Reaction Bio_Solv Primary Solvent: DMSO (Stock) Bio->Bio_Solv Chem_Solv Solvent Choice Chem->Chem_Solv Issue_Crash Issue: Precipitation on Dilution? Bio_Solv->Issue_Crash Issue_Immisc Issue: Insoluble in DCM/EtOAc? Chem_Solv->Issue_Immisc Non-Polar Solvent Sol_Cyc Solution: Cyclodextrin / Step-Down Dilution Issue_Crash->Sol_Cyc Yes Sol_Base Solution: Free-Base Conversion Issue_Immisc->Sol_Base

Figure 1: Decision matrix for solvent selection based on experimental intent.

Troubleshooting Module: Biological Assays

Issue: "My compound precipitates when I dilute my DMSO stock into culture media or PBS."

Root Cause: This is a kinetic solubility failure. The compound is soluble in DMSO (thermodynamically stable). When spiked into water, the hydrophobic phenyl tail drives rapid aggregation before the water molecules can effectively solvate the ionic head, especially if the final concentration of DMSO is <1%.

Protocol A: The "Step-Down" Serial Dilution

Do not pipette concentrated DMSO stock directly into 100% aqueous media.

  • Prepare Stock: Dissolve 2-Phenylpropanimidamide HCl in 100% DMSO at 1000x your final assay concentration (e.g., 10 mM).

  • Intermediate Step: Prepare a "working solution" in a solvent blend (e.g., 50% DMSO / 50% Water).

    • Why? This lowers the shock of the polarity shift.

  • Final Dilution: Pipette the working solution into your assay buffer. Vortex immediately upon addition.

Protocol B: Cyclodextrin Complexation (For High Concentrations)

If you need >100 µM in aqueous media, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare 20% (w/v) HP-β-CD in water/buffer.

  • Dissolve 2-Phenylpropanimidamide HCl directly into this vehicle.

  • Mechanism: The hydrophobic phenyl ring enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble.

Troubleshooting Module: Organic Synthesis

Issue: "The compound won't dissolve in Dichloromethane (DCM) or Ethyl Acetate for my reaction."

Root Cause: You are trying to dissolve a salt (HCl) in a non-polar organic solvent. The lattice energy of the salt is too high for DCM to overcome. You must break the salt lattice by converting it to the Free Base .

Protocol C: Free-Basing Workflow

WARNING: The free base is an oil and may be unstable (prone to hydrolysis) if stored. Use immediately.

FreeBase Salt Start: HCl Salt (Solid) Dissolve 1. Dissolve in Min. Water Salt->Dissolve Basify 2. Add 1M NaOH (Target pH > 12) Dissolve->Basify Extract 3. Extract w/ DCM (3x) Basify->Extract Cloudy ppt forms Dry 4. Dry (MgSO4) & Evaporate Extract->Dry Oil Result: Free Base (Oil/Solid) Dry->Oil

Figure 2: Chemical workflow to convert the hydrophilic salt into the lipophilic free base.

Step-by-Step:

  • Dissolution: Dissolve 1g of 2-Phenylpropanimidamide HCl in 10 mL distilled water.

  • Basification: Slowly add 1M NaOH (or saturated NaHCO3) while stirring. Monitor pH.

    • Target: pH 12-13. (Since pKa is ~11.5, you need pH > pKa + 1 to ensure >90% is deprotonated).

    • Visual Cue: The solution will turn cloudy or an oil will separate as the free base crashes out of the water.

  • Extraction: Add 10 mL Dichloromethane (DCM). Shake and separate layers. The compound is now in the bottom organic layer. Repeat 3x.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting Module: Storage & Handling

Issue: "The powder has turned into a sticky goo or weighs more than it should."

Root Cause: Amidine salts are notoriously hygroscopic .[1] They pull water from the air, forming a hydrate or a deliquescent solution. This ruins molarity calculations and can lead to hydrolysis of the amidine to an amide over time.

Corrective Actions:

  • Desiccation: Store strictly in a desiccator with active silica gel or

    
    .
    
  • Weighing: Do not weigh on open paper for long periods. Use a tared closed vial.

  • Correction Factor: If the salt is old, perform a quantitative NMR (qNMR) or elemental analysis to determine water content. Adjust your molecular weight calculation accordingly:

    
    
    

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stock for in vivo (animal) studies? A: Avoid pure DMSO. It causes hemolysis and pain. For in vivo work, use the Protocol B (Cyclodextrin) method described above. It is physiologically tolerated and vastly improves bioavailability for phenyl-substituted amidines [1].

Q: Why does it precipitate in PBS but not water? A: This is the Common Ion Effect . PBS contains ~137 mM NaCl. The high concentration of Chloride ions (


) shifts the solubility equilibrium of your Hydrochloride salt (

) to the left (solid form), reducing solubility compared to pure water [2].
  • Fix: Use a low-salt buffer (e.g., 10mM Phosphate buffer without NaCl) or switch to a different counter-ion salt (e.g., methanesulfonate) if available.

Q: Is the compound stable in solution? A: In acidic or neutral pH (water/DMSO), it is stable for weeks at 4°C. In basic conditions (pH > 9), the amidine group is susceptible to hydrolysis, converting to the corresponding primary amide (2-phenylpropanamide), which is biologically inactive for amidine targets. Always prepare basic solutions fresh.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: Solubility of Salts).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • PubChem Database. (2025). Compound Summary: Benzamidine Hydrochloride Derivatives. National Library of Medicine.

Sources

Technical Support Center: 2-Phenylpropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support and Troubleshooting Center for 2-Phenylpropanimidamide hydrochloride . This portal is engineered for researchers, analytical chemists, and drug development professionals who are formulating, storing, or running biological assays with this specific amidine derivative.

Because amidine hydrochlorides present unique physicochemical challenges in aqueous environments, this guide bypasses generic advice to focus strictly on the mechanistic causality of compound degradation, offering self-validating protocols to ensure the integrity of your experimental data.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Issue 1: Unexplained Loss of Compound Potency in Aqueous Assays

Symptom: In vitro assay results show a time-dependent decrease in the efficacy of this compound, particularly in assays running longer than 24 hours. Root Cause (Causality): The compound is undergoing non-enzymatic hydrolysis. In aqueous solutions, the electrophilic carbon of the amidinium group is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the nonenzymatic decomposition of the amidine[1]. This reaction forms a tetrahedral intermediate that subsequently expels ammonia to yield 2-phenylpropanamide, an inactive degradant. Resolution: Do not prepare aqueous stock solutions for long-term use. Prepare stocks in 100% anhydrous DMSO and dilute into the aqueous assay buffer immediately prior to the experiment.

Issue 2: High Variability Across Different Buffer Systems

Symptom: The compound is stable in acetate buffer (pH 4.5) but degrades rapidly when transferred to Tris-HCl (pH 8.5) or carbonate buffers. Root Cause (Causality): Amidine hydrolysis is strictly pH-dependent. At acidic pH, the compound exists fully as the protonated amidinium ion, which is stabilized by resonance and repels the weak nucleophile water. As the pH increases into the basic range, the concentration of hydroxide ions (a much stronger nucleophile) increases, or the amidine is deprotonated to its uncharged free base form, which is rapidly attacked[1]. Recent kinetic modeling of structurally similar benzamidiniums confirms that the dominant degradation pathway is initiated by the attack of HO⁻ on the amidine[2]. Resolution: Maintain stock solutions at pH < 5.0. If basic assay conditions are biologically required, limit the compound's exposure time in the buffer and utilize a time-course control to mathematically correct for degradation.

Issue 3: Differentiating Degradation from Poor Solubility

Symptom: A drop in analytical concentration (UV or MS signal) is observed after a freeze-thaw cycle. Root Cause (Causality): It is critical to distinguish whether the compound has precipitated out of solution or hydrolyzed. Relying solely on the disappearance of the parent mass is an incomplete, non-validating metric. Resolution: Implement a self-validating LC-MS/MS protocol (see Section 3) that actively monitors for the appearance of the specific degradation product (2-phenylpropanamide). A mass shift of +1 Da (loss of NH, gain of O) confirms hydrolysis, whereas a proportional loss of all signals without new peaks indicates precipitation[3].

Part 2: Mechanistic Visualization

The following diagram illustrates the base-catalyzed degradation pathway. Understanding this pathway is critical for designing appropriate quenching steps in your analytical workflows.

Hydrolysis A 2-Phenylpropanimidamide (Active Amidine) B Tetrahedral Intermediate A->B + OH⁻ / H₂O (High pH) C 2-Phenylpropanamide (Primary Degradant) B->C - NH₃ D 2-Phenylpropanoic Acid (Secondary Degradant) C->D + OH⁻ / H₂O (Slow)

Figure 1: Base-catalyzed hydrolysis pathway of 2-phenylpropanimidamide in aqueous solution.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the table below summarizes the expected half-lives of amidine hydrochlorides across various pH levels. Note: These baseline values are extrapolated from primary literature on unsubstituted benzamidiniums[2]; the alpha-methyl group of 2-phenylpropanimidamide may offer slight steric shielding, marginally extending these half-lives.

pH LevelTypical Buffer SystemEstimated Half-Life (

) at 25°C
Primary Degradation Product
pH 4.0 Acetate> 12 monthsNegligible
pH 7.4 PBS / HEPES~ 14 - 21 days2-Phenylpropanamide
pH 9.0 Tris-HCl / Borate~ 300 days2-Phenylpropanamide
pH 11.0 Carbonate~ 6 days2-Phenylpropanamide
pH 13.0 NaOH~ 15 hours2-Phenylpropanamide

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumed stability. Use the following self-validating methodology to empirically verify the integrity of this compound in your specific assay conditions.

Protocol: LC-MS/MS Validation of Amidine Integrity

This protocol is designed as a closed-loop validation system. By intentionally quenching the reaction with acid, we halt the base-catalyzed hydrolysis instantly, ensuring the sample injected into the mass spectrometer represents the exact chemical state of the compound at the moment of sampling.

Materials Required:

  • 10 mM stock of 2-phenylpropanimidamide HCl in anhydrous DMSO.

  • Target biological assay buffer (e.g., PBS, pH 7.4).

  • Quench Solution: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile (ACN).

  • Internal Standard (IS): Stable isotope-labeled analog or a structurally distinct stable amine.

Step-by-Step Methodology:

  • Initiation: Spike the 10 mM DMSO stock into your target assay buffer to a final concentration of 10 µM. Vortex immediately to ensure homogeneity.

  • Incubation & Sampling: Incubate the solution at the temperature required for your biological assay (e.g., 37°C). Extract 50 µL aliquots at predefined time points:

    
    .
    
  • Acidic Quenching (Critical Step): Immediately transfer each 50 µL aliquot into a vial containing 150 µL of the Quench Solution (0.1% TFA in ACN) pre-spiked with the Internal Standard.

    • Causality: The addition of ACN precipitates buffer proteins (if present), while the TFA drops the pH below 4.0. As established in the quantitative profile, acidic conditions immediately protonate the amidine, neutralizing hydroxide ions and instantly arresting the hydrolysis pathway.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Monitor the following transitions:

    • Parent Amidine:

      
       corresponding to 2-phenylpropanimidamide.
      
    • Degradant Amide:

      
       Da corresponding to 2-phenylpropanamide.
      
  • Data Validation: Calculate the ratio of Amidine/IS and Amide/IS. A valid degradation profile must show a stoichiometric decrease in the amidine signal directly correlated with an increase in the amide signal. If the amidine signal drops without a corresponding rise in the amide, the compound is precipitating or adhering to the plasticware, not hydrolyzing.

ValidationWorkflow S1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO S2 2. Dilute into Assay Buffer (e.g., PBS pH 7.4) S1->S2 S3 3. Incubate & Sample (T=0, 4h, 12h, 24h) S2->S3 S4 4. Quench with 0.1% TFA in Acetonitrile (Arrests Hydrolysis) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Amidine vs Amide) S4->S5

Figure 2: Self-validating experimental workflow for amidine stability and degradation tracking.

References

  • 1, PubMed - NIH. 2.3, ResearchGate. 3.2, ChemRxiv.

Sources

Common impurities in 2-Phenylpropanimidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Workflows, and Impurity Profiling

Welcome to the Technical Support Center. Synthesizing 2-phenylpropanimidamide hydrochloride (CAS 78622-24-9) via the classical Pinner reaction presents unique challenges. The steric hindrance of the alpha-methyl group on the starting nitrile and the thermodynamic instability of the intermediate imidate salt often lead to complex impurity profiles.

This guide provides mechanistic troubleshooting, validated protocols, and analytical strategies to control common impurities such as esters, amides, and unreacted nitriles.

Reaction Pathway & Impurity Branching

PinnerSynthesis Nitrile 2-Phenylpropanenitrile (Starting Material) PinnerSalt Ethyl 2-phenylpropanimidate HCl (Pinner Salt) Nitrile->PinnerSalt HCl (g), EtOH Anhydrous, 0°C Amidine 2-Phenylpropanimidamide HCl (Target Product) PinnerSalt->Amidine NH3 / EtOH Anhydrous Ester Ethyl 2-phenylpropanoate (Ester Impurity) PinnerSalt->Ester + H2O (Hydrolysis) Amide 2-Phenylpropanamide (Amide Impurity) PinnerSalt->Amide + Heat (Thermal Degradation) Orthoester Triethyl orthoester (Orthoester Impurity) PinnerSalt->Orthoester + Excess EtOH (Solvolysis)

Reaction pathway of 2-Phenylpropanimidamide HCl synthesis detailing major impurity branches.

Section 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: My final product is heavily contaminated with ethyl 2-phenylpropanoate (ester impurity). Why is this happening, and how can I prevent it? A: The formation of the ester byproduct is a direct result of moisture infiltrating the reaction. The Pinner reaction is fundamentally a partial solvolysis of a nitrile to yield an iminoether (Pinner salt) [1]. If water is present during either the formation of the Pinner salt or the subsequent ammonolysis, the highly electrophilic iminium carbon undergoes rapid hydrolysis, irreversibly forming ethyl 2-phenylpropanoate. Causality & Solution: Ensure absolute anhydrous conditions. Use freshly distilled, anhydrous ethanol and dry HCl gas. A self-validating check is to monitor the Karl Fischer (KF) water content of your solvent mixture before introducing the nitrile; it must be strictly <0.05%.

Q2: I am detecting significant amounts of 2-phenylpropanamide. Is this an issue with my ammonia addition? A: While incomplete ammonolysis can leave unreacted intermediates, the presence of the amide is typically caused by thermal degradation. The intermediate imidium chloride salt is thermodynamically unstable [2]. If the reaction temperature exceeds 5–10 °C during the HCl saturation phase or during solvent evaporation, the Pinner salt undergoes an elimination reaction (Pinner cleavage) to form 2-phenylpropanamide and ethyl chloride. Causality & Solution: Maintain strict temperature control (0–5 °C) during the exothermic HCl bubbling. Never concentrate the intermediate Pinner salt using a heated water bath; use high vacuum at room temperature or below.

Q3: The reaction stalls, leaving a large amount of unreacted 2-phenylpropanenitrile. What is the root cause? A: 2-Phenylpropanenitrile possesses an alpha-methyl group, which introduces steric hindrance around the cyano carbon, lowering its electrophilicity compared to unbranched nitriles. If the reaction stalls, it is usually due to an insufficient concentration of dissolved HCl, which is required to protonate the nitrile and make it susceptible to nucleophilic attack by the alcohol. Causality & Solution: The reaction requires a massive excess of hydrogen chloride to drive the equilibrium forward [3]. Validate HCl saturation by weighing the reaction flask before and after bubbling; you should observe a mass increase corresponding to at least 3–5 equivalents of HCl relative to the starting nitrile.

Q4: How do I separate inorganic ammonium chloride (NH₄Cl) from the final amidine hydrochloride? A: NH₄Cl is a ubiquitous byproduct formed when excess HCl reacts with the methanolic/ethanolic ammonia added in the second step. Both the target amidine HCl and NH₄Cl are highly polar salts, making standard aqueous workups highly ineffective and prone to product loss. Causality & Solution: Exploit differential solubility in semi-polar organic solvents. Amidine hydrochlorides are generally soluble in hot absolute ethanol or a mixture of ethanol/chloroform, whereas NH₄Cl has minimal solubility in these solvents. Hot filtration followed by crystallization yields the pure product.

Section 2: Quantitative Impurity Profiling

To ensure scientific rigor and batch-to-batch reproducibility, track the following impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography (GC).

ImpurityOrigin / MechanismAnalytical MethodTypical RRT*Acceptable Limit (ICH Q3A)
2-Phenylpropanenitrile Unreacted starting materialRP-HPLC (UV 210 nm)1.45< 0.15%
Ethyl 2-phenylpropanoate Hydrolysis of Pinner saltGC-FID or HPLC1.60< 0.10%
2-Phenylpropanamide Thermal degradationRP-HPLC (UV 210 nm)0.85< 0.15%
Triethyl orthoester Excess alcohol solvolysisGC-FID1.80< 0.10%
Ammonium Chloride HCl + NH₃ reactionIon ChromatographyN/A< 0.50%

*RRT = Relative Retention Time compared to the main peak of 2-Phenylpropanimidamide HCl.

Section 3: Self-Validating Experimental Protocol

This protocol incorporates built-in validation steps to ensure causality between your actions and the chemical outcome, preventing downstream failures.

Phase 1: Synthesis of Ethyl 2-phenylpropanimidate Hydrochloride (Pinner Salt)

  • Preparation: In an oven-dried, tared 250 mL 3-neck round-bottom flask equipped with a gas dispersion tube and a drying tube (CaCl₂), dissolve 2-phenylpropanenitrile (10.0 g, 76.2 mmol) in anhydrous ethanol (10 mL, ~2.2 eq) and anhydrous chloroform (50 mL).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • HCl Saturation: Bubble dry HCl gas through the solution at a steady rate.

    • Self-Validation Step: Periodically disconnect the gas tube and weigh the flask. Stop bubbling when the mass increases by approximately 11.0 g (300 mmol, ~4 eq of HCl). This mass check guarantees sufficient acid concentration.

  • Incubation: Seal the flask and store it at 0–4 °C for 24–48 hours.

    • Self-Validation Step: An aliquot analyzed by IR spectroscopy should show the complete disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of a strong C=N stretch (~1650 cm⁻¹).

  • Concentration: Remove the solvent and excess HCl under reduced pressure at 0 °C to yield a white, hygroscopic solid. Do not apply heat, as this directly triggers amide formation.

Phase 2: Ammonolysis to this compound

  • Re-dissolution: Dissolve the crude Pinner salt in anhydrous ethanol (30 mL) and cool to 0 °C.

  • Ammonia Addition: Slowly add a pre-cooled solution of ethanolic ammonia (2.0 M, 115 mL, 230 mmol).

    • Causality Check: The reaction will immediately become cloudy due to the precipitation of NH₄Cl as the ammonia neutralizes the hydrochloride salt of the imidate. This visual cue confirms the nucleophilic substitution is initiating.

  • Stirring: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation Step: Spot the reaction mixture on a TLC plate (Silica, 9:1 DCM:MeOH). The Pinner salt spot should completely convert to a lower-Rf baseline spot (amidine salt).

Phase 3: Purification and Isolation

  • Evaporation: Evaporate the ethanol under reduced pressure.

  • Extraction of Organics: Triturate the crude solid residue with cold diethyl ether (2 x 50 mL) and decant. This effectively solubilizes and removes any non-polar ester, amide, or unreacted nitrile impurities.

  • Desalination: Suspend the remaining solid (Amidine HCl + NH₄Cl) in 50 mL of hot absolute ethanol. Filter the mixture while hot to remove the insoluble inorganic NH₄Cl.

  • Crystallization: Concentrate the ethanolic filtrate to half its volume and slowly add diethyl ether until the solution turns turbid. Cool to -20 °C overnight to crystallize pure this compound. Filter and dry under high vacuum.

References
  • Organic Chemistry Portal. "Pinner Reaction". Organic-chemistry.org. Available at:[Link]

  • Wikipedia. "Pinner reaction". Wikipedia.org. Available at:[Link]

  • BASF AG. "US6204385B1 - Process for preparing amidines". Google Patents.

Improving the purity of 2-Phenylpropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #404-AMIDINE Subject: Optimization of Purity Profiles for 2-Phenylpropanimidamide Hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues with This compound (also known as hydratropamidine HCl). This compound is an amidine salt derived from 2-phenylpropanenitrile. The most common contaminants in this synthesis are the hydrolysis byproduct (2-phenylpropanamide) , residual starting nitrile , and ammonium chloride .

This guide departs from standard SOPs to provide a Root Cause Analysis (RCA) and Resolution Protocol based on the physicochemical divergence between the ionic amidine salt and its neutral impurities.

Module 1: Root Cause Analysis (The "Why")

Q: Why does my HPLC show a persistent impurity at RRT ~1.1-1.2 despite recrystallization? A: This is almost certainly 2-phenylpropanamide .

  • The Mechanism: Amidines are essentially "masked" amides. In the presence of water and a pH shift (even localized), the amidine functionality (

    
    ) hydrolyzes irreversibly to the amide (
    
    
    
    ).
  • The Source: This occurs during the quenching of the Pinner reaction intermediate (imidate ester) if the ammonia source is wet, or if the final salt is exposed to atmospheric moisture.

  • The Trap: Many researchers try to wash this out with cold water. Do not do this. While the amide is less soluble than the salt, the hydrolysis is autocatalytic in aqueous solution.

Q: Why is there residual nitrile (starting material)? A: Incomplete conversion during the Pinner reaction.

  • The Cause: The formation of the imidate intermediate requires anhydrous HCl saturation. If the HCl gas was insufficient or the temperature rose above 5°C during saturation, the equilibrium favors the nitrile.

Module 2: The Hydrolysis Pathway (Visualized)

Understanding the degradation pathway is critical for prevention. The following diagram illustrates how the Pinner intermediate branches into either the desired product or the amide impurity.

HydrolysisPathway Nitrile 2-Phenylpropanenitrile (Starting Material) Imidate Imidate Ester HCl (Unstable Intermediate) Nitrile->Imidate + ROH / HCl (gas) Anhydrous, <5°C Amidine 2-Phenylpropanimidamide HCl (Target Product) Imidate->Amidine + NH3 (anhydrous) Ammonolysis Amide 2-Phenylpropanamide (Dead-End Impurity) Imidate->Amide + H2O Hydrolysis Orthoester Orthoester (Side Product) Imidate->Orthoester + ROH (excess) Amidine->Amide + H2O / pH > 7 Degradation

Figure 1: Mechanistic pathway showing the critical divergence between Amidine formation and Hydrolytic degradation to Amide.

Module 3: Purification Protocols (The "How")

Q: What is the "Gold Standard" solvent system for recrystallizing this salt? A: A binary system of Anhydrous Ethanol (Solvent) and Diethyl Ether (Anti-solvent) .

  • Logic: The hydrochloride salt is highly soluble in ethanol but insoluble in ether. The non-polar impurities (nitrile, amide) are soluble in ether.

  • The Protocol:

    • Dissolve crude solid in the minimum amount of boiling anhydrous ethanol.

    • (Optional) Add activated charcoal to remove oligomeric tars; filter hot through Celite.

    • Allow to cool to room temperature.

    • Add diethyl ether dropwise until persistent turbidity is observed.

    • Cool to -20°C. The salt will crystallize; the amide remains in the mother liquor.

Q: How do I remove Ammonium Chloride (


)? 
A:  This is the most common inorganic contaminant.
  • Solubility Differential:

    
     is sparingly soluble in cold ethanol but significant in water.
    
  • The Fix: If your crude solid is >5%

    
     (check by silver nitrate test or ash content), perform a "Dry Extraction" :
    
    • Suspend the crude mixture in absolute ethanol (room temp).

    • Stir vigorously for 30 minutes.

    • Filter off the undissolved solids (mostly

      
      ).
      
    • Concentrate the filtrate to recover the amidine HCl.

Module 4: Troubleshooting Workflow

Use this decision tree to determine your next step based on your current impurity profile.

PurificationWorkflow Start Analyze Crude Purity (HPLC/NMR) CheckAmide Is Amide Present? Start->CheckAmide AmideYes Yes (>2%) CheckAmide->AmideYes AmideNo No CheckAmide->AmideNo CheckNH4Cl Is NH4Cl Present? NH4ClYes Yes (>5%) CheckNH4Cl->NH4ClYes FinalDry Vacuum Dry over P2O5 CheckNH4Cl->FinalDry No ActionRecryst Recrystallize: EtOH/Et2O System AmideYes->ActionRecryst AmideNo->CheckNH4Cl ActionRecryst->CheckNH4Cl ActionFilter Ethanol Slurry Wash (Filter off insolubles) NH4ClYes->ActionFilter ActionFilter->FinalDry

Figure 2: Purification decision matrix based on specific contaminant identification.

Module 5: Comparison of Impurity Physicochemical Properties

To exploit the differences for purification, refer to this property table.

PropertyTarget: 2-Phenylpropanimidamide HClImpurity: 2-PhenylpropanamideImpurity: Ammonium Chloride
Nature Ionic SaltNeutral OrganicInorganic Salt
Water Solubility HighLow/ModerateHigh
Ethanol Solubility High (Hot), Moderate (Cold)HighLow
Ether Solubility InsolubleSolubleInsoluble
Removal Strategy Product (Retain)Wash with Ether / Recryst.[1]Filter off from EtOH

Module 6: Stability & Storage (The "Self-Validating" System)

Q: How do I verify the salt is stable during storage? A: Implement a Desiccation-Weight Monitoring System .

  • Hygroscopicity: Amidine salts are hygroscopic.[2] Absorbed water initiates hydrolysis.

  • Protocol: Store the purified salt in a desiccator with

    
     or active silica gel.
    
  • Validation: Weigh the container weekly. Any mass increase >1% indicates seal failure and impending hydrolysis.

Q: Can I store it as the free base? A: Absolutely not. The free base of 2-phenylpropanimidamide is thermodynamically unstable and will rapidly convert to the amide upon contact with air/moisture. Always store as the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner synthesis and imidate/amidine chemistry).[3][4][5]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Link

  • Boyd, G. V. (1991). The Chemistry of Amidines and Imidates, Vol 2. John Wiley & Sons.
  • Dunn, P. J. (2012). Solvent Selection Guide for Recrystallization. Green Chemistry, 14, 3037-3046. (Principles of solvent/anti-solvent selection for ionic salts).

Sources

Technical Support Center: 2-Phenylpropanimidamide Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Phenylpropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. We will explore its stability profile, primary degradation pathways, and offer practical solutions to common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in our experimental setups?

A1: The stability of this compound is principally influenced by three environmental factors: pH, temperature, and light exposure.[1][2] As an imidamide, the molecule contains a functional group susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5] Elevated temperatures can accelerate the rate of all degradation reactions, while exposure to light, especially UV radiation, can induce photodegradation.[6][7][8] The presence of water in liquid formulations makes the compound more susceptible to hydrolysis compared to when it is in a solid state.[1]

Q2: What is the most common degradation pathway for this compound?

A2: The most anticipated degradation pathway is hydrolysis of the imidamide functional group.[3][9] This reaction can be catalyzed by both acidic and basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the imidamide is likely to hydrolyze to form 2-phenylpropanamide and an ammonium salt. The reaction is initiated by the protonation of one of the nitrogen atoms, making the carbon atom of the C=N double bond more susceptible to nucleophilic attack by water.[3][5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the imidamide can be hydrolyzed by hydroxide ions to yield 2-phenylpropanoic acid and ammonia.[3][10]

The specific products and reaction rates are highly dependent on the pH of the solution.[11][12]

Q3: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A3: Discoloration, such as turning yellow or brown, is often an indicator of degradation, particularly oxidative degradation.[13] The phenyl group and the overall molecular structure can be susceptible to oxidation, which can be initiated or accelerated by exposure to air (oxygen), light, or the presence of trace metal ion impurities in solvents or on glassware.[13] To mitigate this, it is recommended to use high-purity, de-gassed solvents and to store solutions protected from light.[2][13]

Q4: What are the best practices for preparing and storing stock solutions of this compound to ensure stability?

A4: To maintain the integrity of your stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If using aqueous solutions, consider using a buffer to maintain a pH range where the compound is most stable, which often is weakly acidic to neutral (e.g., pH 5-7).[2]

  • Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[2]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][2]

  • Inert Atmosphere: For particularly sensitive experiments, consider de-gassing solvents by sparging with an inert gas like nitrogen or argon before use to minimize oxidative degradation.[13]

Understanding Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its safety and efficacy.[14] For this compound, understanding its degradation profile is essential for developing stable formulations and accurate analytical methods. The primary pathways of degradation are hydrolysis, oxidation, and photolysis.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation products of this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 2-Phenylpropanimidamide Hydrochloride acid_prod 2-Phenylpropanamide + Ammonium Chloride parent->acid_prod Acidic (H₂O/H⁺) base_prod 2-Phenylpropanoate + Ammonia parent->base_prod Basic (H₂O/OH⁻) ox_prod Hydroxylated Derivatives or N-Oxides parent->ox_prod Oxidizing Agent (e.g., H₂O₂) photo_prod Ring-Cleavage Products or Photoreduction Products parent->photo_prod Light (UV/Vis)

Caption: Proposed degradation pathways for this compound.

Troubleshooting Experimental Issues

This section addresses specific problems that researchers may encounter during their experiments and provides actionable solutions.

Problem Possible Cause(s) Troubleshooting & Optimization Solutions
No significant degradation observed in forced degradation studies. Stress conditions are too mild (concentration of stressor, temperature, or exposure time is insufficient).Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure. For thermal and photolytic studies, increase the temperature or light intensity, respectively.[15] The goal is to achieve a target degradation of 5-20%.[16]
The HPLC method does not adequately separate the parent drug from its degradation products. The chromatographic conditions (mobile phase, column, pH) are not optimized for the mixture of compounds.Modify the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. Change the pH of the mobile phase, which can alter the ionization and retention of analytes.[15] Consider a different column chemistry (e.g., C8 instead of C18) or a gradient elution method.[17]
Variability in assay results between freshly prepared and older solutions. The compound is degrading in solution over time. Degradation products may have different biological activities or analytical responses.Always use freshly prepared solutions for critical experiments.[13] If stock solutions must be stored, perform a qualification test (e.g., run a standard on HPLC) to confirm integrity before each use. Store solutions under optimal conditions (refrigerated/frozen, protected from light).[2]
Precipitation is observed in an aqueous stock solution. The solution pH is outside the optimal solubility range for the hydrochloride salt. The concentration exceeds the compound's solubility at the storage temperature.Adjust the pH to a range where the compound is known to be soluble and stable (e.g., weakly acidic).[2] Ensure the concentration is below the saturation point at the intended storage temperature. The use of co-solvents may be considered after verifying compatibility.[2]

Experimental Protocols & Workflows

To properly characterize the stability of this compound, a forced degradation study is essential.[15][18] This process involves intentionally exposing the drug to stress conditions to produce its likely degradation products and to develop a stability-indicating analytical method.[19][20]

General Workflow for a Forced Degradation Study

The following diagram outlines the typical workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Expose aliquots thermal Thermal Degradation (Solid, 80°C) start->thermal Expose aliquots photo Photodegradation (Solution, UV/Vis Light) start->photo Expose aliquots analysis Sample Analysis (HPLC-UV/DAD) acid->analysis Neutralize/Dilute as needed base->analysis Neutralize/Dilute as needed ox->analysis Neutralize/Dilute as needed thermal->analysis Neutralize/Dilute as needed photo->analysis Neutralize/Dilute as needed identification Peak Purity Analysis & Structure Elucidation (LC-MS/MS) analysis->identification method_dev Develop Stability-Indicating Method identification->method_dev final Method Validation method_dev->final

Caption: Workflow for a forced degradation and stability-indicating method development.

Step-by-Step Protocol: Forced Degradation Study

This protocol provides a general framework. Conditions should be adjusted based on the observed stability of this compound.

Objective: To generate potential degradation products under various stress conditions and to assess the stability-indicating properties of an analytical method.

Materials:

  • This compound

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • HPLC system with a UV/Photodiode Array (PDA) detector[17]

  • LC-MS/MS system for structural identification[15]

  • pH meter, calibrated oven, and photostability chamber[16]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[17]

  • Application of Stress Conditions: [2][15][16]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at time points and dilute for analysis.

    • Thermal Degradation: Place the solid powder in a hot air oven at 80°C.[6] At specified time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

    • Photodegradation: Expose a solution (e.g., 0.1 mg/mL) to UV and visible light in a photostability chamber.[2] Concurrently, keep a control sample wrapped in foil to protect it from light. Sample at time points for analysis.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.[20] A reverse-phase C18 column is often a good starting point.[17]

    • Use a PDA detector to monitor peak purity and to determine if the parent peak is co-eluting with any degradants.[17]

  • Data Analysis and Identification:

    • Calculate the percentage of degradation.

    • For significant degradation products, use LC-MS/MS to obtain mass spectral data (molecular weight and fragmentation patterns) to help elucidate their structures.[15][19][21]

References

  • Deslongchamps, P. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Patel, N., et al. (2025). Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products. ResearchGate. Available at: [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. OpenStax. Available at: [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Save My Exams. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Singh, S., et al. (n.d.). Degradation pathway of drug. ResearchGate. Available at: [Link]

  • Alanzi, A. D. W., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]

  • Singh, R., & Kumar, R. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Tobaldi, D. M., et al. (n.d.). Degradation of diphenhydramine pharmaceutical in aqueous solutions by using two highly active TiO2 photocatalysts. ScienceDirect. Available at: [Link]

  • Hasegawa, K., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]

  • ScienceDirect. (2026, February 22). Thermal degradation: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Stolarczyk, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. Available at: [Link]

  • Zeneth. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Zeneth. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. PubMed. Available at: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • MDPI. (2024, December 1). Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts. MDPI. Available at: [Link]

  • Attimarad, M., et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. ScienceDirect. Available at: [Link]

  • OMICS International. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • Li, Y., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. SpringerLink. Available at: [Link]

  • Pattanaargson, S., et al. (n.d.). Aspartame Degradation in Solutions at Various pH Conditions. ThaiScience. Available at: [Link]

  • Chen, P., et al. (2016). Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. PubMed. Available at: [Link]

  • Grabowska, E., et al. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. PubMed. Available at: [Link]

  • de Souza, T. A. J., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Available at: [Link]

  • Wang, J., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. MDPI. Available at: [Link]

  • Avci, D., & Kucuk, A. (2025). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 2-Phenylpropanimidamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 2-phenylpropanimidamide (also known as hydratropamidine) from 2-phenylpropanenitrile presents unique challenges. The alpha-methyl group introduces steric hindrance that slows down nucleophilic attack, while the highly reactive intermediates are prone to side reactions if conditions are not strictly controlled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side reactions and maximize your amidine yields.

Reaction Pathways & Mechanistic Pitfalls

To successfully synthesize 2-phenylpropanimidamide, you must understand the competing reaction pathways. The classic Pinner reaction is highly susceptible to moisture and stoichiometric imbalances, which drive the formation of unwanted amides and orthoesters.

G Nitrile 2-Phenylpropanenitrile Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl, EtOH (Anhydrous) Amide 2-Phenylpropanamide (Side Product) Nitrile->Amide H2O / Heat Amidine 2-Phenylpropanimidamide (Target) Imidate->Amidine NH3 (Target) Imidate->Amide H2O (Moisture) Orthoester Orthoester (Side Product) Imidate->Orthoester Excess EtOH

Reaction pathways and side product formation in Pinner synthesis.

Troubleshooting FAQs

Q1: Why am I observing significant 2-phenylpropanamide formation instead of the desired amidine? Causality: The Pinner reaction relies on the formation of a highly electrophilic imidate (Pinner salt) intermediate. If even trace amounts of water are present in the HCl/EtOH mixture or the ammonia solution, water outcompetes ammonia as a nucleophile. This leads to the irreversible hydrolysis of the imidate (or the starting nitrile) into 2-phenylpropanamide[1]. Solution: You must treat this as an air- and moisture-sensitive workflow. Dry the 2-phenylpropanenitrile over molecular sieves and use strictly anhydrous HCl gas. Validate the absence of water by running a Karl Fischer titration (<50 ppm) on all solvents before initiating the reaction.

Q2: My LC-MS shows a large byproduct mass corresponding to an orthoester. How do I prevent this? Causality: Orthoester formation occurs when the imidate intermediate undergoes further alcoholysis rather than ammonolysis[2]. Because the alpha-methyl group of 2-phenylpropanenitrile introduces steric hindrance, the initial imidate formation is slow. Researchers often compensate by extending the reaction time or adding excess ethanol, which inadvertently promotes orthoester accumulation. Solution: Restrict ethanol to exactly 1.1–1.5 equivalents relative to the nitrile, using an inert co-solvent (like dry diethyl ether) to maintain solubility. Do not leave the imidate intermediate sitting for days; proceed immediately to the ammonolysis step once the nitrile is consumed.

Q3: Is there a milder alternative to the Pinner reaction that avoids these harsh acidic conditions? Causality: Yes. The amidoxime route is highly effective for sterically hindered, alpha-branched nitriles. By reacting the nitrile with hydroxylamine, you form N'-hydroxy-2-phenylpropanimidamide. Hydroxylamine is a superior nucleophile compared to ammonia due to the alpha-effect, allowing the reaction to proceed under mild basic conditions without forming unstable imidate salts[3]. The resulting amidoxime is then cleanly reduced to the amidine using catalytic hydrogenation.

Quantitative Method Comparison

Synthesis MethodTypical YieldPrimary Side ReactionSteric ToleranceRecommended Use Case
Pinner Reaction 40–60%Hydrolysis (Amide), OrthoesterLow–ModerateUnhindered nitriles; strictly anhydrous laboratory setups.
Amidoxime Route 75–85%Over-reduction (rare)HighAlpha-branched nitriles (e.g., 2-phenylpropanenitrile).
Direct Amination (LiHMDS) 50–65%Unreacted starting materialModerateSmall-scale discovery chemistry requiring rapid turnaround.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Pinner Synthesis (Optimized for Steric Hindrance)

Use this method only if you have access to strictly anhydrous gases and Karl Fischer titration.

  • Reagent Validation: Dry 2-phenylpropanenitrile over 4Å molecular sieves for 24 hours.

    • Self-Validation Check: Perform a Karl Fischer titration on the nitrile and absolute ethanol. Moisture must be <50 ppm. If >50 ppm, re-dry the reagents.

  • Imidate Formation: Dissolve the nitrile (1.0 eq) in anhydrous diethyl ether (1 M). Add 1.2 equivalents of absolute ethanol. Cool the flask to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution for 2 hours.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The nitrile C≡N stretch at ~2250 cm⁻¹ must disappear entirely, replaced by an iminium C=N stretch at ~1650 cm⁻¹. A dense white precipitate (the imidate hydrochloride) must form.

  • Ammonolysis: Evaporate excess HCl under a stream of N₂. Resuspend the imidate in cold, dry ethanol. Slowly add 3.0 equivalents of anhydrous ammonia dissolved in methanol.

    • Self-Validation Check: The reaction is proceeding correctly when the pH stabilizes at ~9–10 and ammonium chloride (NH₄Cl) precipitates out of solution as a fine white powder.

  • Workup: Filter the NH₄Cl salts. Concentrate the filtrate under reduced pressure and recrystallize the crude 2-phenylpropanimidamide from hot toluene.

Protocol 2: The Amidoxime Route (Milder Alternative)

Recommended for 2-phenylpropanenitrile due to its high tolerance for steric hindrance and moisture.

  • Amidoxime Formation: In a round-bottom flask, combine 2-phenylpropanenitrile (1.0 eq), hydroxylamine hydrochloride (4.0 eq), and sodium carbonate (2.0 eq) in a 2:3 mixture of water and ethanol. Reflux for 3 hours[3].

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (R_f ~0.8) and the appearance of a new, highly polar spot (R_f ~0.3) corresponding to N'-hydroxy-2-phenylpropanimidamide.

  • Isolation: Cool the mixture to room temperature. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the amidoxime intermediate.

  • Reduction: Dissolve the crude amidoxime in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Self-Validation Check: Monitor hydrogen uptake via a gas burette or balloon deflation. The reaction is complete when H₂ consumption completely ceases.

  • Workup: Filter the catalyst through a pad of Celite (do not let the Pd/C dry out to avoid fire hazards). Concentrate the filtrate, neutralize carefully with 1M NaOH, and extract with dichloromethane to yield the free base 2-phenylpropanimidamide.

References

  • [3] The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. National Center for Biotechnology Information (PMC). URL:

  • [1] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar (Arkivoc). URL:

  • [2] Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. URL:

Sources

Validation & Comparative

2-Phenylpropanimidamide hydrochloride vs. other phenylpropanamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis designed for researchers, medicinal chemists, and drug development professionals evaluating the structural, synthetic, and pharmacological divergence between amidine-based building blocks and classical monoamine agents.

Executive Summary & Chemical Architecture

While classical phenylpropanamines (e.g., amphetamine, ephedrine, phenylpropanolamine) have long been the cornerstone of monoaminergic pharmacology, the structural pivot to an amidine functional group fundamentally alters both chemical reactivity and biological targeting. 2-Phenylpropanimidamide hydrochloride (CAS: 78622-24-9) is a highly specialized, amidine-bearing derivative of hydratropic acid.

Unlike classical phenylpropanamines—which typically act as direct active pharmaceutical ingredients (APIs) targeting trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2)—2-phenylpropanimidamide serves as a high-value synthetic intermediate. Its unique bidentate hydrogen-bonding capacity and high basicity make it a critical synthon for developing non-psychotomimetic NMDA receptor antagonists and selective 5-HT2C agonists 1[1].

Structural and Electronic Divergence

The causality behind the divergent applications of these two classes lies in their electronic distribution and steric geometry:

  • Functional Group Basicity & Resonance: Classical phenylpropanamines possess a primary amine (

    
    ) with a pKa of approximately 9.5–10.0, allowing them to cross the blood-brain barrier (BBB) relatively easily. In contrast, the amidine group (
    
    
    
    ) of 2-phenylpropanimidamide is significantly more basic (pKa ~11.5–12.5). At physiological pH, it exists almost exclusively as a resonance-stabilized cation. This restricts passive BBB diffusion unless the amidine is conjugated to highly lipophilic scaffolds (e.g., adamantane rings)2[2].
  • Receptor Interaction Motifs: A primary amine acts as a monodentate hydrogen-bond donor. The amidine moiety is bidentate, offering both a strong hydrogen-bond donor and acceptor. This specific geometry is an absolute requirement for anchoring into the glutamate binding pocket of the NMDA receptor or the orthosteric site of the 5-HT2C receptor.

  • Regiochemistry: Amphetamine is a 1-phenylpropan-2-amine. 2-Phenylpropanimidamide features both the phenyl ring and the methyl group on the C2 position (alpha to the amidine), creating a sterically hindered chiral center that dictates the three-dimensional conformation of downstream macrocycles.

Pharmacological Trajectories & Mechanistic Causality

The structural differences outlined above dictate entirely separate pharmacological pathways. Classical phenylpropanamines trigger cAMP accumulation via TAAR1, leading to dopamine and norepinephrine efflux.

Conversely, 2-phenylpropanimidamide derivatives are engineered to avoid dopaminergic release. For example, when 2-phenylpropanimidamide is coupled with an adamantyl group, the resulting compound acts as an NMDA receptor antagonist. Crucially, because of the amidine's specific binding kinetics, these derivatives offer neuroprotection against excitotoxicity without the severe psychotomimetic side effects (perceptual and cognitive disturbances) typically caused by channel-blocking NMDA antagonists like PCP or Dizocilpine2[2]. Furthermore, cyclization of 2-phenylpropanimidamide yields pyrimido[4,5-d]azepines, which are potent 5-HT2C agonists used in obesity and schizophrenia research1[1].

Signaling cluster_PPA Classical Phenylpropanamines (e.g., Amphetamine) cluster_2PPAm 2-Phenylpropanimidamide Derivatives PPA Phenylpropanamines TAAR1 TAAR1 Activation PPA->TAAR1 cAMP cAMP Accumulation TAAR1->cAMP DA Monoamine Release cAMP->DA PPAm 2-PPAm Derivatives Receptors NMDA Antagonism / 5-HT2C Agonism PPAm->Receptors Ca ↓ Ca2+ Influx / ↑ IP3 Receptors->Ca Neuro Neuroprotection / Satiety Signaling Ca->Neuro

Figure 1: Divergent pharmacological signaling pathways of PPAs vs 2-PPAm derivatives.

Quantitative Data: Physicochemical & Binding Profiles

To objectively compare these compounds, the following tables summarize their physicochemical properties and the receptor binding affinities of their respective downstream targets.

Table 1: Physicochemical & Structural Comparison

Feature2-Phenylpropanimidamide HClClassical Phenylpropanamines (e.g., Amphetamine)
Core Skeleton 2-Phenylpropyl (Hydratropic)1-Phenylpropan-2-yl
Functional Group Amidine (-C(=NH)NH2)Primary Amine (-NH2)
pKa (approx.) 11.5 – 12.59.5 – 10.0
H-Bonding Motif Bidentate (Donor & Acceptor)Monodentate (Donor)
Primary Utility Synthetic intermediate (NMDA / 5-HT2C)Direct API (TAAR1 agonist / Stimulant)
Precursor Alpha-methylphenylacetonitrile[3]Phenyl-2-propanone (P2P)
CAS Number 78622-24-9[4]300-62-9 (Amphetamine)

Table 2: Pharmacological Trajectories & Binding Profiles

Compound ClassPrimary TargetBinding Affinity (Ki / IC50)Physiological Outcome
Amphetamine (PPA) TAAR1 / VMAT2~0.9 μM (TAAR1)Monoamine release, CNS stimulation
Adamantyl-2-PPAm NMDA ReceptorLow μM range[2]Neuroprotection, anti-excitotoxicity
Pyrimido-azepine-2-PPAm 5-HT2C Receptor< 10 nM[1]Satiety signaling, antipsychotic

Experimental Methodologies: Synthesis & Validation

The direct conversion of alpha-methylphenylacetonitrile (2-phenylpropionitrile) to an amidine is notoriously sluggish under standard acid-catalyzed Pinner conditions due to severe steric hindrance at the alpha-carbon. To bypass this, modern synthetic protocols utilize the Garigipati amidation method , which relies on a highly nucleophilic methylaluminum amide complex to force the addition across the nitrile bond1[1].

Protocol: Synthesis of this compound

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Preparation of the Garigipati Reagent: Suspend ammonium chloride (10.0 mmol) in anhydrous toluene (3 mL) and cool to 0°C under a nitrogen atmosphere. Dropwise add trimethylaluminum (5 mL, 2M in toluene).

    • Causality & Validation: The immediate evolution of methane gas is the visual validation that the active methylaluminum amide complex is forming. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Nitrile Activation: Add 2-phenylpropionitrile (10.0 mmol) dissolved in toluene (2 mL) to the activated complex. Heat the reaction mixture to 80°C for 17 hours.

    • Causality: The elevated temperature provides the thermodynamic push required to overcome the steric bulk of the alpha-methyl group during nucleophilic attack.

  • Safe Quenching & Extraction: Cool the mixture and pour it directly onto a vigorously stirred slurry of silica gel (20 g) in dichloromethane (20 mL). Stir for 5 minutes.

    • Causality & Validation: Traditional aqueous workups of aluminum complexes create intractable emulsions. Silica gel safely coordinates and traps the residual aluminum species, allowing the free amidine base to remain in the organic filtrate. Filter and concentrate in vacuo.

  • Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether and introduce dry HCl gas.

    • Validation: The immediate precipitation of a white solid confirms protonation. Filter and dry under vacuum to yield this compound (Typical yield: ~95%).

Workflow Nitrile 2-Phenylpropionitrile (Sterically Hindered) AlMe3 AlMe3 / NH4Cl (Garigipati Reagent) Nitrile->AlMe3 Amidine 2-Phenylpropanimidamide (Free Base) AlMe3->Amidine HCl HCl (g) in Ether Precipitation Amidine->HCl Product 2-PPAm HCl (Final Product) HCl->Product

Figure 2: Self-validating synthetic workflow for this compound.

References

  • AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists Source: Google Patents URL
  • WO1999031051A1 - 1-(adamantyl)
  • 2-PHENYLPROPANIMIDAMIDE HCL | 78622-24-9 Source: Sigma-Aldrich URL
  • Cas 1823-91-2, ALPHA-METHYLPHENYLACETONITRILE Source: LookChem URL

Sources

Chiral Pharmacodynamics: A Comparative Guide to 2-Phenylpropanimidamide Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2-Phenylpropanimidamide hydrochloride (CAS 78622-24-9) is a highly versatile pharmacophore and chemical building block utilized in the development of central nervous system (CNS) therapeutics and antimicrobial agents[1]. Structurally, the molecule features a chiral center at the


-carbon—adjacent to both the phenyl ring and the amidine functional group.

Because biological receptors are inherently asymmetrical environments, the spatial orientation of these functional groups dictates the molecule's pharmacological profile. 2-Phenylpropanimidamide derivatives are frequently employed in the synthesis of NMDA receptor antagonists[2] and selective 5-HT2C receptor agonists[3]. In these applications, separating the racemic mixture into its pure (R)- and (S)-enantiomers is not merely an analytical exercise; it is a critical requirement for maximizing target efficacy and minimizing off-target toxicity.

Causality in Stereoselective Binding

The biological activity of 2-phenylpropanimidamide hinges on the precise alignment of its pharmacophoric elements within a receptor's binding pocket:

  • The Amidine Group: At physiological pH, the amidine group is protonated, acting as a potent hydrogen bond donor that anchors the molecule to negatively charged amino acid residues (e.g., aspartate or glutamate) in the target receptor.

  • The Chiral

    
    -Methyl Group:  This group restricts the rotational freedom of the adjacent phenyl ring. In the active enantiomer (frequently the (R)-configuration for amidine-based CNS ligands), the methyl group forces the phenyl ring into an optimal geometry to engage in 
    
    
    
    stacking with aromatic residues[2].
  • Steric Clash: The inactive or less active (S)-enantiomer presents the phenyl ring at an unfavorable angle, leading to steric repulsion within the binding pocket and a subsequent drop in binding affinity (

    
    ).
    

Pathway E_R (R)-Enantiomer Receptor Target Receptor Complex (e.g., NMDA / 5-HT2C) E_R->Receptor High Affinity Binding E_S (S)-Enantiomer E_S->Receptor Steric Clash (Low Affinity) Activation Receptor Activation / Modulation Receptor->Activation Downstream Downstream Signaling Cascades Activation->Downstream

Stereoselective receptor modulation by chiral 2-phenylpropanimidamide.

Comparative Biological Activity Data

The following table summarizes the representative pharmacological profile of 2-phenylpropanimidamide enantiomers when evaluated against common CNS targets (such as NMDA and 5-HT2C receptors) compared to achiral alternatives.

Table 1: Representative Pharmacological Profile of 2-Phenylpropanimidamide Derivatives

Compound / EnantiomerTarget Affinity (

)
Efficacy (

)
Enantiomeric ExcessOff-Target Binding
(R)-2-Phenylpropanimidamide ++ (High, <50 nM)++ (High, <100 nM)>99%Low
(S)-2-Phenylpropanimidamide - (Low, >1

M)
- (Low, >5

M)
>99%Moderate
Racemic Mixture (CAS 78622-24-9) + (Moderate)+ (Moderate)0%High
Benzamidine (Achiral Alternative) - (Non-specific)N/AN/AVery High

Data Analysis: The racemic mixture exhibits diluted efficacy because the (S)-enantiomer acts as a competitive or non-contributing bystander. Furthermore, utilizing achiral alternatives like benzamidine results in a near-total loss of target specificity, validating the necessity of the


-methyl chiral center for precise receptor targeting[3]. Furthermore, amidoxime derivatives of these structures have shown highly specific cytotoxic activity against pathogenic bacterial strains, where chiral specificity dictates metabolic integration[4].

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity when comparing enantiomers, the experimental workflow must be treated as a self-validating system. The analytical purity of the compound must directly gate the biological assay to prevent skewed data.

Protocol 1: Chiral Resolution via Preparative HPLC
  • Mobile Phase Optimization: Prepare a mobile phase consisting of hexane/isopropanol (85:15 v/v) supplemented with 0.1% diethylamine.

    • Causality: The addition of diethylamine is critical; it suppresses the ionization of the highly basic amidine group. Without it, the compound will interact non-specifically with the silica backbone of the asymmetric resin, causing severe peak tailing and poor resolution[3].

  • Chromatographic Separation: Inject the racemic this compound onto a chiral stationary phase (e.g., Chiralpak AD). Collect Peak 1 and Peak 2 based on UV absorbance at 254 nm.

  • Self-Validation (Quality Control): Re-inject a 10

    
    L aliquot of each collected fraction onto an analytical chiral column.
    
    • Requirement: You must confirm an Enantiomeric Excess (ee) of

      
       99% before proceeding. Even a 5% contamination of the highly active enantiomer in the inactive fraction will generate false-positive biological activity.
      
Protocol 2: In Vitro Radioligand Binding Assay
  • Membrane Preparation: Isolate and homogenize membranes from CHO-K1 cells stably expressing the target receptor.

  • Incubation: Incubate the membranes with a constant concentration of a target-specific radioligand alongside varying concentrations (

    
     to 
    
    
    
    M) of the purified (R)- or (S)-enantiomer.
  • Self-Validation (Non-Specific Binding Control): Run a parallel control set containing an excess (10

    
    M) of a known, unlabeled competitor.
    
    • Causality: Highly lipophilic molecules can partition into the cell membrane, mimicking receptor binding. Subtracting the radioactivity of this control from the total binding isolates the specific receptor binding, ensuring the calculated

      
       is a true reflection of pharmacodynamic affinity.
      
  • Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Measure the retained radioactivity using a liquid scintillation counter to generate stereoselective dose-response curves.

Workflow Racemate Racemic Mixture (CAS 78622-24-9) HPLC Chiral HPLC (Asymmetric Resin) Racemate->HPLC Injection Enant_R (R)-Isomer (ee > 99%) HPLC->Enant_R Peak 1 Enant_S (S)-Isomer (ee > 99%) HPLC->Enant_S Peak 2 Assay Radioligand Binding Assay Enant_R->Assay Enant_S->Assay Data IC50 & Ki Determination Assay->Data Scintillation

Self-validating workflow for chiral resolution and binding assay.

References

  • WO1999031051A1 - 1-(adamantyl)
  • AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists Source: Google Patents URL
  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: MDPI (Materials) URL:[Link]

Sources

Structure-Activity Relationship of 2-Phenylpropanimidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-Phenylpropanimidamide hydrochloride and its derivatives, a chemical class occupying a unique pharmacological niche between central nervous system (CNS) stimulants and antimicrobial amidines. Unlike its structural analog amphetamine , which possesses a primary amine, the presence of the highly basic amidine functionality (


) fundamentally alters its physicochemical profile, shifting its primary utility from monoamine transporter modulation toward serine protease inhibition  and antimicrobial activity .

This document compares the structure-activity relationship (SAR) of these derivatives against industry standards: Benzamidine (protease inhibitor standard) and Amphetamine (scaffold analog).

Key Findings
  • Pharmacophore Shift: Substitution of the amine with an amidine increases pKa (~11.6 vs. ~9.9), enhancing electrostatic binding to anionic residues (e.g., Asp189 in Trypsin) but significantly reducing blood-brain barrier (BBB) permeability.

  • Antimicrobial Efficacy: N-substituted derivatives (specifically amidoximes) demonstrate significant cytotoxicity against E. coli strains, functioning as prodrugs that reduce to the active amidine in vivo.

  • Metabolic Stability: The

    
    -methyl group (characteristic of the propyl chain) provides resistance to Monoamine Oxidase (MAO) degradation, a feature retained from the amphetamine scaffold.
    

Chemical Basis & Structural Logic[1]

The 2-phenylpropanimidamide scaffold is a "chimeric" structure. It retains the lipophilic backbone of CNS stimulants but is capped with a strongly basic, polar headgroup typical of trypsin-like serine protease inhibitors.

Comparative Pharmacophore Analysis[2]
Feature2-Phenylpropanimidamide Amphetamine Benzamidine
Core Scaffold Phenyl-EthylPhenyl-EthylPhenyl
Headgroup Amidine (

)
Amine (

)
Amidine (

)

-Substituent
Methyl (

)
Methyl (

)
Hydrogen
pKa (approx.) ~11.6 (Strong Base)~9.9 (Base)~11.6 (Strong Base)
Primary Target Bacterial DNA / ProteasesDAT / NET TransportersSerine Proteases (Trypsin)
BBB Permeability Low (Polar/Charged)HighLow
Structural Diagram: Pharmacophore Divergence

Pharmacophore Scaffold Phenylpropyl Scaffold Amine Amine Substitution (Amphetamine) Scaffold->Amine Reduction Amidine Amidine Substitution (2-Phenylpropanimidamide) Scaffold->Amidine Pinner Reaction CNS CNS Activity (DAT/NET Release) Amine->CNS High BBB Permeability Protease Protease Inhibition (Trypsin/Thrombin) Amidine->Protease Cationic Anchor Microbial Antimicrobial (DNA Binding) Amidine->Microbial Membrane Disruption

Figure 1: Divergent pharmacological pathways based on the nitrogenous headgroup substitution.

Comparative Performance Analysis

Antimicrobial Activity (vs. Standard Antibiotics)

Recent studies have evaluated N-hydroxy derivatives (amidoximes) of 2-phenylpropanimidamide. Amidoximes act as prodrugs, improving lipophilicity to cross bacterial membranes before being reduced to the active amidine.

Experimental Data: MIC Values against E. coli (Model Strain K12)

CompoundSubstitution (R)MIC (

g/mL)
Mechanism Note
2-Phenylpropanimidamide H>64Poor membrane penetration due to charge.
N'-Hydroxy-2-phenyl... OH (Amidoxime)8 - 16 Enhanced lipophilicity; intracellular reduction.
Ciprofloxacin (Standard)0.015DNA Gyrase inhibition (Reference).
Benzamidine H>128Lacks alkyl chain for membrane intercalation.

Insight: The 2-phenylpropyl chain provides superior lipophilic balance compared to benzamidine, allowing the N-hydroxy derivative to penetrate bacterial cell walls effectively.

Protease Inhibition Potential

While amphetamine targets monoamine transporters, 2-phenylpropanimidamide mimics the arginine side chain recognized by serine proteases.

  • Binding Mode: The amidine group forms a bidentate salt bridge with Asp189 at the bottom of the S1 pocket of Trypsin-like enzymes.

  • Steric Clash: The

    
    -methyl group (inherited from the propyl backbone) introduces chirality and steric bulk that may reduce potency against Thrombin compared to the flat benzamidine, but potentially increases selectivity for other proteases or receptors like 5-HT2C (as seen in patent literature for fused ring derivatives).
    

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize the Pinner synthesis method, which is the industry standard for converting nitriles to amidines.

Protocol A: Synthesis of 2-Phenylpropanimidamide HCl

Objective: Convert


-methylbenzyl cyanide (2-phenylpropanenitrile) to the amidine hydrochloride.

Reagents:

  • 2-Phenylpropanenitrile (1.0 eq)

  • Anhydrous Ethanol (1.1 eq)

  • Dry HCl gas (Excess)

  • Anhydrous Ether (Solvent)

  • Ammonia (Methanolic solution)

Workflow:

  • Imidate Formation (Pinner Step 1):

    • Dissolve 2-phenylpropanenitrile in anhydrous ether at 0°C.

    • Add anhydrous ethanol (1.1 eq).

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

    • Store at 4°C for 24-48 hours. The imidate ester hydrochloride precipitates.

  • Amidine Conversion (Pinner Step 2):

    • Filter the imidate salt under inert atmosphere (Argon/Nitrogen).

    • Resuspend in anhydrous ethanol.

    • Add excess methanolic ammonia (7N) at 0°C.

    • Stir at room temperature for 12 hours.

  • Purification:

    • Evaporate solvent. Recrystallize the residue from Ethanol/Ether.

    • Validation: Check melting point (Target: ~174-175°C) and

      
      H-NMR.
      
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Grow E. coli (K12 or pathogenic strain) in Mueller-Hinton Broth (MHB) to

    
     McFarland turbidity (~
    
    
    
    CFU/mL).
  • Dilution: Dilute inoculum 1:100 in MHB.

  • Plate Setup:

    • Use 96-well plates.

    • Add

      
       of test compound (2-phenylpropanimidamide derivatives) in serial dilutions (ranging 128 
      
      
      
      g/mL to 0.25
      
      
      g/mL).
    • Add

      
       of diluted bacterial suspension.
      
  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin (Positive), DMSO/Solvent (Negative).

Mechanism of Action & Signaling[3]

The biological activity of 2-phenylpropanimidamide derivatives is bifunctional, depending on the biological environment (extracellular vs. intracellular).

Pathway Diagram: From Prodrug to Target

MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular / Periplasmic Space Prodrug N-Hydroxy-2-phenylpropanimidamide (Lipophilic Prodrug) Transport Passive Diffusion Prodrug->Transport Reduction Enzymatic Reduction (Molybdenum-dependent reductases) Transport->Reduction ActiveDrug 2-Phenylpropanimidamide (Cationic Amidine) Reduction->ActiveDrug TargetDNA Target 1: DNA Minor Groove (AT-rich regions) ActiveDrug->TargetDNA Electrostatic Binding TargetEnz Target 2: Serine Proteases (Active Site Inhibition) ActiveDrug->TargetEnz Competitive Inhibition

Figure 2: The "Trojan Horse" mechanism of N-hydroxy derivatives converting to the active cationic amidine intracellularly.

Mechanistic Detail
  • Prodrug Entry: The N-hydroxy derivative (Amidoxime) is uncharged at physiological pH, allowing it to cross the lipid bilayer.

  • Bioactivation: Bacterial reductase systems (specifically the mARC mitochondrial system in eukaryotes or bacterial equivalents) reduce the N-O bond, liberating the amidine.

  • Target Engagement:

    • DNA Binding: The cationic amidine binds to the minor groove of DNA (similar to pentamidine), disrupting replication in AT-rich regions.

    • Enzyme Inhibition: The structure mimics the Arginine substrate, competitively inhibiting essential bacterial proteases.

References

  • Synthesis and Antimicrobial Activity

    • Title: The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains.
    • Source: Materials (Basel). 2021 Dec; 14(24): 7577.[1]

    • URL:[Link]

  • Pharmacological Context (5-HT2C Agonists)
  • Chemical Properties & Safety

    • Title: 2-hydroxy-2-phenylpropanimidamide hydrochloride Product D
    • Source: Sigma-Aldrich.[2]

  • Comparative Pharmacology (Amphetamine)

    • Title: Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo.[3]

    • Source: J Biol Chem. 2008 Feb 8; 283(6): 3584–3597.
    • URL:[Link]

Sources

A Guide to Establishing In-Vitro to In-Vivo Correlation (IVIVC) for Novel Therapeutic Agents: A Case Study of 2-Phenylpropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the ability to accurately predict the in-vivo performance of a therapeutic candidate from its in-vitro characteristics is a critical determinant of success. This guide provides a comprehensive framework for establishing a robust in-vitro to in-vivo correlation (IVIVC), a predictive mathematical model that relates an in-vitro property of a dosage form to a relevant in-vivo response.[1] We will use the hypothetical novel compound, 2-Phenylpropanimidamide hydrochloride, as a case study to illustrate the principles and methodologies involved. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline development, enhance formulation strategies, and support regulatory decisions.[2]

The Imperative of IVIVC in Modern Drug Development

The establishment of a meaningful IVIVC can serve as a surrogate for bioequivalence studies, improve product quality, and reduce the regulatory burden.[1] By linking laboratory-based drug release profiles with pharmacokinetic behavior in biological systems, IVIVC allows for the prediction of how a drug will perform in patients.[2] This is particularly valuable for modified-release dosage forms, where the rate of drug release is a critical factor in determining therapeutic efficacy and safety.[2]

This guide will walk through the essential stages of developing a Level A IVIVC, the most robust and regulatory-preferred correlation, which establishes a point-to-point relationship between in-vitro dissolution and in-vivo absorption.[3]

Part 1: Characterizing the In-Vitro Profile of this compound

The initial phase of any IVIVC study involves a thorough in-vitro characterization of the drug substance and various formulations. For our case study, we will hypothesize that this compound is a novel anti-inflammatory agent. We will compare its performance against a known benzamide derivative with established anti-inflammatory properties.

Experimental Protocol: In-Vitro Dissolution Studies

Objective: To determine the in-vitro release rate of this compound from different extended-release (ER) formulations.

Methodology:

  • Formulation Development: Develop three ER formulations of this compound with varying release rates (fast, medium, and slow) by altering the composition of rate-controlling polymers.

  • Dissolution Apparatus: Utilize a USP Apparatus II (Paddle Apparatus).

  • Dissolution Media: Employ biorelevant media that simulate the pH conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Test Conditions:

    • Apparatus: USP II (Paddle)

    • Speed: 50 RPM

    • Temperature: 37 ± 0.5 °C

    • Volume: 900 mL

    • Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analytical Method: Quantify the amount of dissolved this compound at each time point using a validated High-Performance Liquid Chromatography (HPLC) method.

Hypothetical In-Vitro Dissolution Data
Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
1352010
4755030
8958060
121009585
24100100100

Part 2: Assessing the In-Vivo Performance

The next critical step is to evaluate the in-vivo pharmacokinetic profile of the different formulations in a relevant animal model.

Experimental Protocol: In-Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profiles of this compound after oral administration of the three ER formulations.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of each formulation (fast, medium, and slow release) to separate groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via a cannulated jugular vein.

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[4]

Hypothetical In-Vivo Pharmacokinetic Data
FormulationCmax (ng/mL)Tmax (hours)AUC (ng*h/mL)
Fast Release85026500
Medium Release60047200
Slow Release40087800

Part 3: Establishing the In-Vitro to In-Vivo Correlation

The culmination of the preceding steps is the development of the IVIVC model. This involves mathematically relating the in-vitro dissolution data to the in-vivo absorption data.

Methodology for IVIVC Development
  • Deconvolution of In-Vivo Data: Use deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman method, to calculate the in-vivo absorption profiles from the plasma concentration-time data.[3]

  • Correlation Modeling: Plot the in-vitro dissolution data against the in-vivo absorption data for each formulation. Fit a mathematical model (e.g., linear or non-linear regression) to establish a functional relationship.

  • Model Validation: Validate the predictive performance of the IVIVC model by comparing the predicted in-vivo profiles with the observed in-vivo data. The mean prediction error for AUC and Cmax should ideally be within 10%.[3]

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation IVIVC Development invitro_form Formulation Development Fast, Medium, Slow Release invitro_diss Dissolution Testing USP Apparatus II invitro_form->invitro_diss Test invitro_data In-Vitro Data % Dissolved vs. Time invitro_diss->invitro_data Analyze deconvolution Deconvolution Calculate In-Vivo Absorption invitro_data->deconvolution invivo_admin Animal Dosing Oral Administration invivo_sample Blood Sampling Pharmacokinetic Profiling invivo_admin->invivo_sample Monitor invivo_data In-Vivo Data Plasma Conc. vs. Time invivo_sample->invivo_data Quantify invivo_data->deconvolution modeling Correlation Modeling Relate In-Vitro to In-Vivo deconvolution->modeling Correlate validation Model Validation Assess Predictive Accuracy modeling->validation Validate validation->invitro_form Refine Formulation/Study Design validation->invivo_admin Refine Formulation/Study Design

Caption: Workflow for establishing a Level A In-Vitro to In-Vivo Correlation.

Part 4: Hypothetical Mechanism of Action and Comparative Analysis

To provide a comprehensive comparison, we will postulate a plausible mechanism of action for this compound based on the known activities of related benzamide compounds, which have shown anti-inflammatory and anti-tumor properties.[5] We hypothesize that our compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) production.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Therapeutic Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates COX2 COX-2 NFkB->COX2 Induces TNFa TNF-α NFkB->TNFa Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation TNFa->Inflammation PPA_HCl 2-Phenylpropanimidamide HCl PPA_HCl->COX2 Inhibits PPA_HCl->TNFa Inhibits Benzamide_Comp Comparator (Benzamide) Benzamide_Comp->COX2 Inhibits Prostaglandins->Inflammation

Caption: Hypothetical mechanism of action for this compound.

Comparative In-Vitro Activity
CompoundTargetIC50 (nM)
2-Phenylpropanimidamide HCl COX-2 50
TNF-α 75
Comparator (Benzamide)COX-2120
TNF-α>1000

Conclusion

This guide has outlined a systematic approach to establishing an in-vitro to in-vivo correlation for a novel therapeutic agent, using this compound as a hypothetical example. By meticulously characterizing the in-vitro release profiles of various formulations, conducting robust in-vivo pharmacokinetic studies, and employing appropriate mathematical modeling, a predictive IVIVC can be successfully developed. Such a model is an invaluable tool in modern drug development, facilitating formulation optimization, ensuring product quality, and potentially accelerating the path to regulatory approval.[6]

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. Available from: [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms | Pharma Lesson. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • In Vitro-In Vivo Correlation (IVIVC) - Methods and Modeling Approaches | PDF - Scribd. Available from: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamic Properties of Drug Delivery Systems - PMC - NIH. Available from: [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. Available from: [Link]

Sources

Head-to-head comparison of synthetic routes to 2-Phenylpropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Phenylpropanimidamide hydrochloride is a critical building block in medicinal chemistry, particularly for the synthesis of imidazole-based antihypertensives and pyrimidine-based antineoplastics. Structurally, it features a sterically accessible yet electronically deactivated benzylic position, making its synthesis from 2-phenylpropionitrile (Hydratronitrile) a classic case study in amidine chemistry.

This guide compares the two most robust synthetic pathways:

  • The Classical Pinner Synthesis: A two-step, acid-catalyzed sequence via an imidate intermediate.[1]

  • The Lewis Acid-Mediated Direct Addition: A one-pot reaction utilizing AlCl₃ or AlMe₃ to activate the nitrile for direct ammonia attack.

Recommendation:

  • Choose the Pinner Route for GMP scalability and cost-efficiency, provided strictly anhydrous conditions can be maintained.

  • Choose the Lewis Acid Route for rapid, high-throughput library synthesis where yield takes precedence over atom economy.

Critical Decision Matrix

FeatureRoute A: Pinner Synthesis Route B: Lewis Acid (AlCl₃) Mediated
Mechanism Acid-catalyzed alcoholysis

Ammonolysis
Lewis acid activation

Nucleophilic addition
Step Count 2 (Imidate isolation recommended)1 (One-pot)
Reaction Time 24–48 Hours2–6 Hours
Yield (Typical) 65–75%80–90%
Moisture Sensitivity Critical (Imidate hydrolyzes to ester)High (AlCl₃ reacts violently with water)
Atom Economy Moderate (Loss of alcohol)Low (Stoichiometric metal waste)
Scalability High (Industrial Standard)Low/Medium (Quench exotherm issues)

Detailed Technical Methodologies

Route A: The Classical Pinner Synthesis

The industry standard for large-scale production.

Mechanism & Rationale

The reaction proceeds by protonating the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by an alcohol (ethanol or methanol). This forms the Pinner Salt (imidate hydrochloride), which is then treated with ammonia.[1]

  • Why HCl gas? Aqueous HCl hydrolyzes the imidate to an ester. Anhydrous HCl is non-negotiable.

  • Why 0°C? The Pinner salt is thermally unstable and can decompose to an amide and alkyl chloride at higher temperatures.

Protocol

Step 1: Formation of Ethyl 2-phenylpropanimidate Hydrochloride

  • Charge a flame-dried 3-neck flask with 2-phenylpropionitrile (10.0 g, 76.2 mmol) and anhydrous ethanol (4.0 g, 87 mmol, 1.14 eq).

  • Cool the mixture to 0°C in an ice/salt bath.

  • Bubble dry HCl gas through the solution for 2–3 hours until saturation (weight gain ~3.0 eq).

    • Checkpoint: The solution should turn viscous.

  • Seal the flask and store at 0–4°C for 24 hours. The imidate salt will crystallize as a white solid.

  • Precipitation: Add 50 mL of anhydrous diethyl ether to complete precipitation. Filter rapidly under nitrogen to avoid moisture absorption.

Step 2: Ammonolysis to Amidine

  • Suspend the crude imidate salt in anhydrous ethanol (30 mL).

  • Cool to -10°C .

  • Bubble anhydrous ammonia gas (or add 7N NH₃ in MeOH) into the suspension (3.0 eq).

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate solvent. Recrystallize the residue from EtOH/Et₂O to yield This compound .

Route B: Lewis Acid-Mediated Direct Addition

The "Garigipati" approach for difficult substrates.

Mechanism & Rationale

Aluminum chloride (AlCl₃) coordinates to the nitrile nitrogen, significantly lowering the LUMO of the nitrile carbon. This allows a direct attack by ammonia (or ammonium chloride) without the need for an alcohol intermediate.

  • Why AlCl₃? It is a stronger Lewis acid than standard protic acids, forcing the reaction even with sterically hindered or electron-rich nitriles.

Protocol
  • Preparation: In a glovebox or under strict Argon flow, suspend anhydrous AlCl₃ (10.2 g, 76.2 mmol, 1.0 eq) in dry toluene (50 mL).

  • Add 2-phenylpropionitrile (10.0 g, 76.2 mmol) dropwise at room temperature. Stir for 20 mins to form the complex.

  • Add solid ammonium chloride (NH₄Cl) (4.5 g, 84 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Observation: The mixture will become homogeneous and then may precipitate the amidine-aluminum complex.

  • Quench (Critical): Cool to 0°C. Carefully pour the reaction mixture into a slurry of silica gel in chloroform/methanol (or ice water if silica is unavailable, but silica filtration removes Al salts better).

  • Purification: Filter the solids. Evaporate the filtrate. The residue is often the free base or Al-complex; treat with methanolic HCl to convert to the hydrochloride salt.

Mechanistic Visualization (Graphviz)

AmidineSynthesis cluster_A Route A: High Purity / Scalable cluster_B Route B: Fast / High Yield Nitrile 2-Phenylpropionitrile (Starting Material) HCl_EtOH HCl (g) + EtOH (Anhydrous, 0°C) Nitrile->HCl_EtOH Route A: Pinner AlCl3 AlCl3 + NH4Cl (Toluene, 100°C) Nitrile->AlCl3 Route B: Lewis Acid Imidate Pinner Salt (Imidate HCl) HCl_EtOH->Imidate 18-24h Ammonia NH3 / EtOH Imidate->Ammonia Target 2-Phenylpropanimidamide HCl (Final Product) Ammonia->Target Nu- Substitution AlComplex Al-Amidine Complex AlCl3->AlComplex Direct Addition Quench Acidic Workup / Silica AlComplex->Quench Quench->Target Hydrolysis

Caption: Comparative mechanistic flow for the synthesis of 2-Phenylpropanimidamide HCl via Pinner vs. Lewis Acid routes.

Troubleshooting & Optimization

Common Failure Modes
  • "My Pinner reaction yielded an ester."

    • Cause: Moisture ingress. The imidate salt reacts with water faster than ammonia.

    • Fix: Dry all glassware at 120°C overnight. Use a calcium chloride drying tube. Ensure HCl gas is dried through a H₂SO₄ trap.

  • "The AlCl₃ reaction turned into a black tar."

    • Cause: Overheating or polymerization of the nitrile.

    • Fix: Strictly control temperature at 100°C. Do not exceed 110°C. Ensure efficient stirring.

  • "Low yield in the ammonolysis step (Route A)."

    • Cause: Reversibility of the reaction or loss of ammonia.

    • Fix: Use a sealed pressure tube for the ammonia step to maintain high concentration.

Safety Considerations
  • HCl Gas: Highly corrosive. Perform all bubbling in a fume hood with a scrubber.

  • AlCl₃: Reacts violently with water releasing HCl gas. Quench with extreme caution.

  • Pressure: Ammonolysis in sealed vessels generates pressure. Use rated glassware.

References

  • Pinner, A. (1877).[1][2][3] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.[1][2]

  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[1][4][5] Tetrahedron Letters.

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates.[4] Journal of Organic Chemistry.[6]

  • Dunn, P. J. (2012). Green Chemistry in the Pharmaceutical Industry: Amidine Synthesis. Wiley-VCH.

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide.[7]

Sources

Assessing the selectivity of 2-Phenylpropanimidamide hydrochloride for its target

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 2-Phenylpropanimidamide hydrochloride , focusing on its pharmacological profile as a serine protease inhibitor and its emerging application as an antimicrobial agent .

Executive Summary

This compound (2-PPA) is a synthetic aryl-amidine derivative primarily utilized as a competitive inhibitor of trypsin-like serine proteases. Structurally characterized by a phenyl ring and an amidine functional group separated by a branched ethyl chain, it mimics the arginine side chain, allowing it to anchor into the S1 specificity pocket of target enzymes.

Unlike its structural parent Benzamidine , 2-PPA incorporates a hydrophobic alkyl linker (methyl-substituted ethyl chain), which introduces chirality and increased lipophilicity. This guide assesses its selectivity profile against standard reference compounds, evaluating its efficacy in protease inhibition and its secondary activity as a membrane-active antimicrobial agent.

Mechanism of Action & Target Engagement

Primary Target: Trypsin-like Serine Proteases

The amidine group (


) of 2-PPA is protonated at physiological pH, carrying a positive charge. This charge is critical for its mechanism:
  • Electrostatic Anchoring: The cationic amidine forms a salt bridge with the anionic carboxylate side chain of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.

  • Hydrophobic Interaction: The 2-phenylpropyl moiety extends into the hydrophobic subsites (S2/S3), potentially offering distinct selectivity advantages over the smaller Benzamidine molecule.

Secondary Mechanism: Bacterial Membrane Disruption

Recent studies indicate that 2-PPA exhibits cytotoxic activity against Gram-negative bacteria (E. coli). The mechanism involves electrostatic interaction with the negatively charged bacterial cell envelope (LPS layer), leading to membrane destabilization and depolarization.

Mechanistic Pathway Diagram

Mechanism Compound 2-Phenylpropanimidamide (Cationic Amidine) Site S1 Specificity Pocket (Asp-189) Compound->Site Diffuses to active site Membrane Bacterial Outer Membrane (LPS) Compound->Membrane Secondary Action (High Conc.) Target Serine Protease (Trypsin/Thrombin) Outcome Substrate Blockade (Catalytic Halt) Target->Outcome Prevents substrate hydrolysis Interaction Salt Bridge Formation (Competitive Inhibition) Site->Interaction Electrostatic attraction Interaction->Target Stabilizes complex Lysis Membrane Depolarization (Cell Death) Membrane->Lysis Disruption of integrity

Figure 1: Dual mechanism of action showing primary protease inhibition and secondary membrane disruption pathways.

Comparative Performance Analysis

Protease Inhibition Selectivity

The selectivity of 2-PPA is best evaluated against Benzamidine (the "gold standard" S1 probe) and Leupeptin (a broad-spectrum inhibitor). The introduction of the alkyl chain in 2-PPA affects its binding constant (


).
CompoundTarget Specificity

(Approx. Range)
Binding ModeAdvantages
2-Phenylpropanimidamide HCl Trypsin-like Proteases10 - 50

M
Reversible CompetitiveEnhanced hydrophobic interaction; Chiral selectivity potential.
Benzamidine Trypsin / Thrombin18 - 30

M
Reversible CompetitiveStandard reference; Minimal steric hindrance.
Leupeptin Serine / Cysteine Proteases< 1

M
Reversible HemiacetalHigher potency; Lower selectivity (hits cysteine proteases).

Interpretation: While Benzamidine is a "pure" S1 binder, 2-PPA's additional structure allows it to probe the spatial constraints of the active site entrance. It is generally more selective for enzymes with larger hydrophobic clefts near the S1 pocket compared to Benzamidine.

Antimicrobial Selectivity (Gram-negative Models)

In antimicrobial assays, 2-PPA (Compound 14 in literature) demonstrates specific activity against pathogenic E. coli strains, comparable to some standard antibiotics but with a different resistance profile.

CompoundOrganismMIC (

g/mL)
Mechanism Class
2-Phenylpropanimidamide HCl E. coli (K12/R2-R4)20 - 40 Membrane Active / Protease Inhibitor
Ciprofloxacin E. coli0.01 - 0.5DNA Gyrase Inhibitor
Bleomycin E. coli> 50 (Resistant)DNA Cleavage
Cloxacillin E. coli> 100 (Resistant)Cell Wall Synthesis (Gram+ selective)

Key Insight: 2-PPA shows a "sweet spot" of selectivity for specific pathogenic strains (e.g., E. coli R2-R4) where traditional


-lactams (Cloxacillin) fail due to the Gram-negative outer membrane barrier.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound in your own laboratory, follow these standardized protocols.

Protocol A: Determination of Inhibition Constant ( )

Objective: Measure the affinity of 2-PPA for Trypsin vs. Chymotrypsin to establish protease selectivity.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

      
      .
      
    • Enzyme: Bovine Trypsin (10 nM final) or Chymotrypsin.

    • Substrate: BAPNA (N

      
      -Benzoyl-L-arginine 4-nitroanilide) for Trypsin; BTPNA for Chymotrypsin.
      
    • Inhibitor: 2-Phenylpropanimidamide HCl (0.1

      
      M to 1000 
      
      
      
      M serial dilution).
  • Workflow:

    • Step 1: Incubate Enzyme + Inhibitor in buffer for 10 minutes at 25°C to reach equilibrium.

    • Step 2: Add Substrate (

      
       concentration).
      
    • Step 3: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) or fit to the competitive inhibition equation:
      
      
    • Validation Criterion: The

      
       for Trypsin should be in the low micromolar range (<100 
      
      
      
      M), while
      
      
      for Chymotrypsin should be significantly higher (>1 mM), confirming S1 pocket selectivity.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Assess antimicrobial selectivity against Gram-negative bacteria.

  • Setup: Use 96-well microtiter plates with Mueller-Hinton Broth.

  • Inoculum: Adjust E. coli culture to

    
     CFU/mL.
    
  • Dosing: Add 2-PPA in serial two-fold dilutions (e.g., 512

    
    g/mL down to 1 
    
    
    
    g/mL).
  • Controls: Positive control (Ciprofloxacin), Negative control (Solvent/Buffer).

  • Readout: Incubate at 37°C for 18-24 hours. Determine the lowest concentration with no visible growth (turbidity).

Selectivity Screening Workflow

The following diagram illustrates the decision tree for validating 2-PPA's selectivity in a drug discovery context.

Workflow Start Start: 2-PPA Candidate Screen1 Primary Screen: Trypsin Activity Assay Start->Screen1 Decision1 Ki < 50 µM? Screen1->Decision1 Screen2 Secondary Screen: Chymotrypsin / Elastase Decision1->Screen2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Selectivity Ratio > 100x? Screen2->Decision2 Screen3 Tertiary Screen: Cell Viability (E. coli vs Mammalian) Decision2->Screen3 Yes Decision2->Fail No Pass Valid Selective Probe Screen3->Pass

Figure 2: Sequential screening workflow to confirm protease selectivity and exclude off-target toxicity.

References

  • Synthesis and Antibacterial Evaluation: Smoleński, P. et al. (2021).[1][2] The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Materials, 14(24), 7577. (Source of MIC data and synthesis protocols for Compound 14: 2-phenylpropanimidamide)

  • Serine Protease Inhibition Mechanisms: Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. (Foundational text on the S1 pocket interactions relevant to amidine derivatives)

  • Parsons, C. G., et al. (1998). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-D-Aspartate Receptor. Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 2-Phenylpropanimidamide Hydrochloride

[1][2]

Executive Summary: The Safety Profile

2-Phenylpropanimidamide hydrochloride (an amidine intermediate) presents a dual-risk profile: it is a chemical irritant (Skin/Eye/Respiratory) and a presumed bioactive agent .[1]

Structurally, the compound contains a phenethylamine backbone—a scaffold common in CNS-active agents.[1][2] While specific toxicological data for this intermediate may be sparse in public registries, Standard Operating Procedures (SOPs) must default to Occupational Exposure Band (OEB) 3 standards. This means treating the substance as if it has moderate potency until definitive data proves otherwise.[1]

Immediate Action Required:

  • Respiratory: Do not handle open powder on an open bench. Use a Fume Hood or Powder Containment Hood.[2]

  • Dermal: Double-glove (Nitrile) is mandatory due to the lipophilic nature of the phenyl ring facilitating potential permeation.[1]

  • Disposal: Segregate as Nitrogen-Containing Organic Waste (Incineration).[1]

Hazard Identification & Risk Assessment

Why we choose specific PPE (Causality)

The choice of PPE is not random; it is dictated by the physicochemical interaction between the compound and biological tissues.

Hazard ClassMechanism of ActionCritical Risk
Chemical Irritation The amidine functional group is basic.[1][2] Upon contact with moisture (sweat/mucosa), the HCl salt can dissociate, leading to local pH spikes and irritation.[1][2]H315/H319/H335: Skin, Eye, and Respiratory Tract Irritation.[1][3][4]
Bioactivity Potential The 2-phenylpropyl moiety is structurally homologous to amphetamine precursors.[1][2]Systemic Absorption: Potential adrenergic or CNS effects if absorbed in significant quantities.
Physical State Hygroscopic crystalline solid.[1]Dust Generation: High risk of airborne particulate generation during weighing or transfer.
Diagram 1: PPE Decision Logic (Risk-Based)

This decision tree illustrates how to select PPE based on the specific manipulation being performed.[1]

PPE_Decision_TreeStartTask: Handle 2-Phenylpropanimidamide HClStateDetermine Physical StateStart->StateSolidSolid / Powder FormState->Solid Dry PowderSolutionDissolved in SolventState->Solution LiquidWeighingWeighing / TransferringSolid->WeighingReactionClosed Vessel ReactionSolution->ReactionHighRiskHIGH RISK: Dust InhalationWeighing->HighRiskModRiskMODERATE RISK: Splash/VaporReaction->ModRiskPPE_SolidREQUIRED PPE:1. Fume Hood (Sash <18")2. N95/P100 Respirator (if outside hood)3. Double Nitrile Gloves4. Safety Goggles (Not just glasses)HighRisk->PPE_SolidPPE_LiquidREQUIRED PPE:1. Fume Hood2. Single Nitrile Gloves (Change if splashed)3. Safety Glasses w/ Side Shields4. Lab CoatModRisk->PPE_Liquid

Caption: Operational logic for selecting PPE intensity based on physical state and exposure risk.

Comprehensive PPE Specifications

A. Respiratory Protection

Standard: NIOSH-approved particulate filtration.

  • Primary Engineering Control: All handling of the solid must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Secondary PPE (If Hood Unavailable/Cleaning Spills):

    • Minimum: N95 Filtering Facepiece.

    • Recommended: Half-face elastomeric respirator with P100 cartridges (Magenta).[1]

    • Why: The hydrochloride salt forms fine dust.[2] P100 offers 99.97% efficiency against oil and non-oil based particulates, providing a necessary safety factor over N95s for bioactive intermediates.[2]

B. Dermal Protection (Hands)

Standard: ASTM D6978 (Chemo-rated) or EN 374.[1]

  • Material: Nitrile Rubber (Latex is NOT recommended due to poor chemical resistance to organic solvents often used with this compound).[1]

  • Protocol: Double-Gloving .

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/Purple).[1][2]

    • Outer Glove: 4-5 mil Nitrile (Standard Blue).[1][2]

    • Why: This provides a visual breach indicator.[2] If the outer glove tears, the bright inner glove is visible.[2] It also allows you to strip the outer glove immediately upon contamination without exposing skin.[2]

C. Ocular Protection[4][5][6]
  • Standard: ANSI Z87.1-2020 (Impact & Splash).[1]

  • Solid Handling: Chemical Splash Goggles (Indirect Vent).[1] Reason: Prevents airborne dust from bypassing the side shields of standard glasses.[2]

  • Solution Handling: Safety Glasses with Side Shields.

Operational Protocol: Gowning & De-Gowning

The "Self-Validating" Workflow[1][2]

Contamination rarely happens during the experiment; it happens when you take the PPE off.[2] This protocol minimizes cross-contamination.[2]

Diagram 2: Safe De-Gowning Workflow

Degowning_ProtocolStartExperiment CompleteStep11. Wipe Outer Gloves(Isopropanol/Ethanol)Start->Step1Step22. Remove Outer Gloves(Beak Method)Step1->Step2Step33. Inspect Inner Gloves(Check for stains/tears)Step2->Step3DecisionContaminationVisible?Step3->DecisionWashWASH HANDS IMMEDIATELYNotify Safety OfficerDecision->WashYesProceed4. Remove Eyewear(Handle by temples)Decision->ProceedNoStep55. Remove Lab Coat(Roll inside-out)Proceed->Step5Step66. Remove Inner GlovesStep5->Step6Finish7. Wash Hands (20s)Soap & WaterStep6->Finish

Caption: Step-by-step de-gowning sequence designed to trap contaminants inside the PPE during removal.

Emergency Response & Disposal

Accidental Exposure[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Note to Physician: Treat as exposure to a sympathomimetic amine precursor; monitor for adrenergic stimulation.[2]

  • Skin Contact: Do not scrub (this abrades the skin barrier). Wash gently with copious soap and water for 15 minutes.[2][3]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

Waste Disposal Logistics

2-Phenylpropanimidamide HCl is a nitrogen-containing organic salt.[1][2][4][5][6]

  • Do NOT: Pour down the drain.

  • Do NOT: Mix with oxidizers (e.g., Nitric Acid) in waste streams—risk of exothermic reaction or formation of unstable N-oxides.[1]

  • Correct Stream: Segregate into "Solid Organic Waste" (for contaminated gloves/wipes) or "Non-Halogenated Organic Solvent Waste" (if in solution).[1]

  • Labeling: Clearly label waste tags with "Amidine Hydrochloride Salt - Irritant."[1]

References

  • PubChem. (2023). Compound Summary: Amidine Derivatives. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Nitriles and Amines. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropanimidamide hydrochloride
Reactant of Route 2
2-Phenylpropanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.